Lenalidomide-6-F
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAQSGYWVZTYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lenalidomide-6-F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide-6-F, a fluorinated derivative of the immunomodulatory drug lenalidomide, operates as a potent molecular glue, hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the targeted degradation of specific proteins. This technical guide elucidates the core mechanism of action of this compound, presenting a detailed analysis of its effects on neosubstrate degradation, quantitative data from key experiments, and comprehensive experimental protocols. Visual representations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and functional consequences.
Core Mechanism of Action: Molecular Glue-Mediated Protein Degradation
This compound functions by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of CRBN, creating a novel protein interaction surface that recruits specific "neosubstrates" for ubiquitination and subsequent degradation by the 26S proteasome. The primary targets of this compound-mediated degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1][2][3] The degradation of these key proteins underlies the therapeutic effects of lenalidomide and its derivatives in various hematological malignancies.[1][2]
The introduction of a fluorine atom at the 6th position of the lenalidomide scaffold has been shown to modulate the neosubstrate degradation profile, enhancing the degradation of certain targets while reducing activity against others.[1] Specifically, 6-fluoro lenalidomide demonstrates a more potent degradation of IKZF1, IKZF3, and CK1α compared to the parent compound, lenalidomide.[1] Conversely, its activity against other neosubstrates like SALL4 is diminished.[1] This altered selectivity highlights the potential for developing more targeted and potent molecular glue degraders through chemical modification.
Quantitative Data: Neosubstrate Degradation Profile
The efficacy of this compound in inducing the degradation of its target neosubstrates can be quantified by determining the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes the degradation data for 6-fluoro lenalidomide against key neosubstrates.
| Neosubstrate | DC50 (µM) | Dmax (%) | Cell Line |
| IKZF1 | 0.089 | >95 | HEK293T |
| IKZF3 | Not explicitly provided | >95 | HEK293T |
| CK1α | 0.21 | >95 | HEK293T |
| SALL4 | >10 | <20 | HEK293T |
| PLZF | >10 | <20 | HEK293T |
Data extracted from "Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation" (Yamanaka et al., 2023). Note: Explicit DC50 for IKZF3 was not provided, but degradation was reported to be potent.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Quantitative Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax values of this compound for its neosubstrates.
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Cell Culture and Treatment:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or DMSO as a vehicle control for 24 hours.
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Cell Lysis and Protein Quantification:
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Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA protein assay.
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SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate with primary antibodies against IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Data Analysis:
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Quantify band intensities using densitometry software.
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Normalize the target protein signal to the loading control.
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Calculate the percentage of protein remaining relative to the DMSO control.
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Plot the percentage of degradation against the log concentration of this compound and fit a dose-response curve to determine DC50 and Dmax.
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CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
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Cell Seeding:
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Seed cancer cells (e.g., MM.1S, H929) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare a serial dilution of this compound in culture medium.
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Add the compound to the wells and incubate for 72 hours. Include wells with vehicle control (DMSO).
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Assay Procedure:
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Equilibrate the plate to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
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Calculate the percentage of cell viability relative to the DMSO control.
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Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
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Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
This protocol is to confirm the this compound-dependent interaction between CRBN and its neosubstrates.
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Cell Treatment and Lysis:
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Treat cells with this compound or DMSO for 4-6 hours.
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Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.
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Immunoprecipitation:
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Pre-clear the lysate with protein A/G agarose beads.
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Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
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Add protein A/G agarose beads to capture the antibody-protein complexes.
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Washing and Elution:
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Wash the beads several times with lysis buffer to remove non-specific binding proteins.
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Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis:
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Analyze the eluates by Western blotting using antibodies against the neosubstrates (IKZF1, IKZF3, CK1α) and CRBN.
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In Vitro Ubiquitination Assay
This assay confirms that this compound promotes the ubiquitination of neosubstrates by the CRL4^CRBN^ complex.
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Reaction Mixture Preparation:
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In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and the CRL4^CRBN^ complex in ubiquitination buffer.
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Add the recombinant neosubstrate (e.g., GST-tagged IKZF1).
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Initiation of Reaction:
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Add this compound or DMSO to the reaction mixtures.
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Initiate the reaction by adding ATP.
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Incubate at 37°C for 1-2 hours.
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Termination and Analysis:
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Stop the reaction by adding SDS-PAGE sample buffer.
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Analyze the reaction products by Western blotting using an anti-neosubstrate antibody to detect higher molecular weight ubiquitinated species.
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Conclusion
This compound is a potent molecular glue that selectively induces the degradation of the transcription factors IKZF1 and IKZF3, and the kinase CK1α, by redirecting the activity of the CRL4^CRBN^ E3 ubiquitin ligase. The fluorination at the 6th position enhances its degradation activity against these key targets compared to lenalidomide, while reducing off-target effects on other neosubstrates like SALL4. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of next-generation molecular glue degraders for therapeutic applications.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cereblon Binding Affinity of Lenalidomide and its 6-Fluoro Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a thalidomide analog, is a cornerstone of therapy for multiple myeloma and other hematologic malignancies. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby modulating its substrate specificity and inducing the degradation of specific target proteins, known as neosubstrates. This targeted protein degradation is central to its therapeutic effect. The modification of lenalidomide's chemical structure offers a promising avenue for refining its activity and specificity. This guide provides a detailed overview of the binding affinity of lenalidomide to Cereblon, with a special focus on the emerging derivative, lenalidomide-6-F. While specific quantitative binding data for this compound is not yet widely available in peer-reviewed literature, this document compiles the extensive data for the parent compound to serve as a robust baseline and discusses the implications of 6-fluorination.
Cereblon (CRBN) and the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. The binding of immunomodulatory drugs (IMiDs) like lenalidomide to CRBN alters the substrate repertoire of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).
Quantitative Binding Affinity Data
While direct, quantitative binding affinity data for this compound is not extensively published, the binding of lenalidomide to Cereblon is well-characterized. The following table summarizes the reported binding affinities of lenalidomide and related compounds to Cereblon, as determined by various biophysical assays. These values provide a strong indication of the expected affinity range for closely related analogs like this compound. Recent studies suggest that 6-fluorination of lenalidomide leads to a more robust degradation of the neosubstrate CK1α, indicating that it maintains potent Cereblon binding.[1]
| Compound | Assay | Kd (μM) | IC50 (μM) | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 | [1] | |
| Lenalidomide | Fluorescence Polarization (FP) | ~3 | [2] | |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 0.0089 | [3] | |
| Pomalidomide | Fluorescence-based Thermal Shift | ~3 | ||
| Thalidomide | Fluorescence-based Thermal Shift | ~30 |
Signaling Pathway and Mechanism of Action
The binding of lenalidomide to Cereblon initiates a cascade of events leading to the degradation of specific target proteins. The following diagram illustrates the signaling pathway.
Caption: CRL4^CRBN^ E3 Ligase Pathway with Lenalidomide.
Experimental Protocols for Determining Cereblon Binding
Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
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Sample Preparation: A solution of purified recombinant CRBN protein (often in complex with DDB1) is prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). A solution of the test compound (e.g., lenalidomide) is prepared in the same buffer.
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Instrumentation: The CRBN solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
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Titration: A series of small, precise injections of the ligand are made into the protein solution while the heat change is monitored.
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Data Analysis: The resulting thermogram is analyzed to determine the binding parameters (Kd, n, ΔH).
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Fluorescence Polarization (FP)
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Methodology:
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Reaction Mixture: A reaction is set up containing purified CRBN protein and a fluorescently labeled tracer molecule known to bind to the same site as the test compound (e.g., a fluorescently labeled thalidomide analog).
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Competition: The unlabeled test compound is titrated into the reaction mixture.
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Measurement: The fluorescence polarization is measured at each concentration of the test compound. As the test compound displaces the fluorescent tracer from CRBN, the polarization of the emitted light decreases.
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Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki value.
Caption: Fluorescence Polarization (FP) Assay Workflow.
Synthesis of Lenalidomide and this compound
The synthesis of lenalidomide is well-established and typically proceeds through the coupling of 3-aminopiperidine-2,6-dione with a suitably substituted phthalic anhydride or isoindolinone precursor. A common route involves the reaction of 3-aminopiperidine-2,6-dione with methyl 2-(bromomethyl)-3-nitrobenzoate, followed by the reduction of the nitro group to an amine.
Conclusion
Lenalidomide's interaction with Cereblon is a critical determinant of its therapeutic activity. While the precise binding affinity of the emerging derivative, this compound, is yet to be widely reported, the available data for the parent compound provides a solid foundation for understanding its mechanism of action. The enhanced neosubstrate degradation profile observed with 6-fluorination suggests that this modification is a promising strategy for developing next-generation Cereblon modulators with improved therapeutic indices. Further studies are warranted to fully characterize the binding kinetics and cellular activity of this compound.
References
The Structure-Activity Relationship of Lenalidomide-6-F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory agent, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action revolves around its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2][3] This targeted protein degradation leads to downstream effects, including apoptosis of malignant cells and immunomodulation.
The structure-activity relationship (SAR) of lenalidomide analogs is a critical area of research for the development of next-generation degraders with improved potency, selectivity, and pharmacokinetic properties. This guide focuses on the SAR of a specific analog, Lenalidomide-6-F , where a fluorine atom is introduced at the 6-position of the isoindolinone ring. This modification has been explored to understand its impact on the biological activity and therapeutic potential of the parent molecule.
Core Mechanism of Action
The binding of lenalidomide and its analogs to CRBN is the initial event that triggers a cascade of molecular interactions, leading to the degradation of target proteins. The interaction is highly specific and is influenced by the chemical structure of the ligand.
Signaling Pathway of Lenalidomide-Induced Protein Degradation
The following diagram illustrates the key steps in the lenalidomide-mediated degradation of IKZF1/3.
References
The Biological Activity of Lenalidomide-6-F: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-6-F is a synthetic chemical compound derived from Lenalidomide, a well-established immunomodulatory drug. Unlike its parent compound, which has a broad spectrum of clinical applications, this compound has been specifically functionalized for a distinct and highly targeted application in drug development: as a cereblon (CRBN) E3 ubiquitin ligase ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the core biological activity of this compound, focusing on its mechanism of action in recruiting CRBN, the relevant signaling pathways, and the experimental context for its use.
Core Function: A Cereblon (CRBN) Ligand for PROTACs
The primary biological function of this compound is to act as a molecular tether, specifically engaging the CRBN protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] In the context of a PROTAC, this compound is chemically linked to a separate ligand that binds to a specific target protein of interest for degradation. This bifunctional nature of the resulting PROTAC molecule allows for the recruitment of the CRL4^CRBN^ complex to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][4]
While extensive biological activity data is available for the parent compound, Lenalidomide, specific quantitative data for this compound's independent biological effects or its direct binding affinity to CRBN is not widely available in the public domain. Its utility and biological activity are almost exclusively characterized through its function within a PROTAC molecule.
Quantitative Data Summary
The available quantitative data for this compound is limited. The majority of characterization is performed on the final PROTAC conjugate.
| Compound/Molecule | Assay Type | Target | Value | Notes |
| PROTAC containing a Lenalidomide-based CRBN ligand | Not Specified | EGFR | IC50: 46.82 nM | This value refers to the activity of a full PROTAC molecule, not the intrinsic binding of this compound to CRBN. |
Mechanism of Action and Signaling Pathway
The biological activity of this compound is integral to the mechanism of action of the PROTACs it helps to create. This mechanism can be broken down into the following key steps:
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Binding to CRBN: The this compound moiety of the PROTAC binds to the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.
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Ternary Complex Formation: Simultaneously, the other ligand on the PROTAC binds to the target protein of interest (POI). This results in the formation of a ternary complex: (CRL4^CRBN^)–(this compound-Linker-POI Ligand)–(POI).
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Ubiquitination: The close proximity of the E3 ligase complex and the POI, enforced by the PROTAC, facilitates the transfer of ubiquitin (Ub) from the E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
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Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides.
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Recycling: The PROTAC molecule and the CRL4^CRBN^ complex are released and can participate in further cycles of target protein degradation.
The following diagram illustrates this signaling pathway:
Experimental Protocols
General Experimental Workflow for PROTAC Characterization
Ternary Complex Formation and Binding Affinity Assay (e.g., TR-FRET)
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Objective: To quantify the binding affinity of the PROTAC to both the target protein and CRBN, and to demonstrate the formation of a stable ternary complex.
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Methodology:
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Recombinant, purified target protein (e.g., His-tagged) and CRBN-DDB1 complex (e.g., GST-tagged) are used.
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A fluorescently labeled antibody against one tag (e.g., anti-His-Terbium) and a fluorescently labeled antibody against the other tag (e.g., anti-GST-d2) are added.
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The PROTAC, synthesized using this compound, is titrated into the reaction mixture.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. An increase in the FRET signal indicates the formation of the ternary complex.
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Binding constants (K_d) and cooperativity of binding can be determined from the dose-response curves.
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In Vitro Target Protein Degradation Assay (e.g., Western Blot)
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Objective: To demonstrate that the PROTAC induces the degradation of the target protein in a cellular context.
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Methodology:
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Select a cell line that endogenously expresses the target protein and CRBN.
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Culture the cells and treat with increasing concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours).
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Include control groups: vehicle (e.g., DMSO), a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation, and a CRBN knockout or knockdown cell line to demonstrate CRBN-dependency.
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Lyse the cells and quantify total protein concentration.
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Separate proteins by SDS-PAGE and transfer to a membrane.
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Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
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Incubate with a secondary antibody and visualize the protein bands.
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Quantify the band intensity to determine the extent of protein degradation. The DC50 (concentration for 50% degradation) can be calculated.
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Cellular Viability/Proliferation Assay
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Objective: To assess the downstream functional consequences of target protein degradation on cell viability or proliferation.
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Methodology:
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Seed cells in 96-well plates and allow them to adhere.
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Treat the cells with a serial dilution of the PROTAC.
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Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
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Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®).
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Measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
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Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 or GI50 (concentration for 50% inhibition of growth).
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Conclusion
This compound is a key enabling tool in the rapidly advancing field of targeted protein degradation. Its biological activity is precisely defined by its role as a high-affinity ligand for the CRBN E3 ubiquitin ligase. While it does not possess the broad immunomodulatory effects of its parent compound, its functionalization allows for the strategic design and synthesis of PROTACs capable of selectively eliminating disease-causing proteins. For researchers and drug developers, a thorough understanding of its mechanism of action within the context of the ubiquitin-proteasome system is paramount for the successful development of this novel class of therapeutics. Future research providing more specific quantitative data on the binding kinetics of this compound to CRBN will further refine the design and optimization of next-generation protein degraders.
References
The Role of Lenalidomide-6-F in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide-6-F, a fluorinated derivative of the immunomodulatory drug lenalidomide, has emerged as a critical component in the field of targeted protein degradation (TPD). This molecule serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling its recruitment to specific proteins of interest for subsequent ubiquitination and proteasomal degradation. The strategic addition of a fluorine atom at the 6th position of the lenalidomide scaffold has been shown to modulate the neosubstrate selectivity, offering a more refined approach to TPD. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its performance, particularly when incorporated into Proteolysis-Targeting Chimeras (PROTACs).
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound functions as a "molecular glue" to induce the proximity between the CRBN E3 ligase and target proteins. When integrated into a PROTAC, a heterobifunctional molecule, this compound acts as the CRBN-binding moiety, linked to a separate ligand that binds to a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
A key advantage of the 6-fluoro modification is its ability to alter the substrate repertoire of CRBN. Research has demonstrated that 6-fluoro lenalidomide can selectively induce the degradation of key therapeutic targets such as Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α), which are implicated in the pathology of hematological malignancies.[1][2] This selective degradation profile is crucial for developing safer and more effective TPD therapies by minimizing off-target effects on other "neosubstrates" that can be degraded by the parent molecule, lenalidomide.[1]
Quantitative Data and Performance Metrics
The efficacy of this compound and its corresponding PROTACs is evaluated through various quantitative metrics, including binding affinity to CRBN, and the efficiency and selectivity of target protein degradation.
Table 1: Binding Affinity of Lenalidomide Derivatives to CRBN
| Compound | Dissociation Constant (KD) (µM) |
| Lenalidomide (Le) | 1.13 ± 0.08 |
| 6-Fluoro Lenalidomide (F-Le) | 2.25 ± 0.10 |
| 6-Chloro Lenalidomide (Cl-Le) | 2.50 ± 0.13 |
| 6-Bromo Lenalidomide (Br-Le) | 2.54 ± 0.16 |
Data obtained from Isothermal Titration Calorimetry (ITC) analysis.[1]
Table 2: Degradation Profile of BET Protein-Targeting PROTACs
| PROTAC | CRBN Ligand | Target Protein | Degradation in NTERA-2 cells |
| Le-P | Lenalidomide | BRD2, BRD3, BRD4 | Dose-dependent degradation |
| F-P | 6-Fluoro Lenalidomide | BRD2, BRD3, BRD4 | Dose-dependent degradation, comparable to Le-P |
| Cl-P | 6-Chloro Lenalidomide | BRD2, BRD3, BRD4 | Dose-dependent degradation, comparable to Le-P |
| F3C-P | 6-Trifluoromethyl Lenalidomide | BRD2, BRD3, BRD4 | Dose-dependent degradation, comparable to Le-P |
Qualitative summary based on immunoblotting data from Funayama et al. (2023).[1] F-P, a PROTAC using 6-fluoro lenalidomide, demonstrated efficient degradation of BET proteins, comparable to the lenalidomide-based PROTAC (Le-P).
Table 3: Anti-proliferative Effects of BET Protein-Targeting PROTACs
| Cell Line | PROTAC | IC50 (nM) |
| IMR32 (Neuroblastoma) | Le-P | ~30 |
| F-P | ~30 | |
| Cl-P | ~30 | |
| F3C-P | >100 (at lower concentrations) | |
| NTERA-2 (Embryonal Carcinoma) | Le-P | ~10 |
| F-P | ~10 | |
| Cl-P | ~30 | |
| F3C-P | >100 (at lower concentrations) | |
| HCT116 (Colon Cancer) | Le-P | ~30 |
| F-P | ~30 | |
| Cl-P | ~30 | |
| F3C-P | ~30 |
Estimated IC50 values from graphical data presented in Funayama et al. (2023).[1] The anti-proliferative effects of the F-P PROTAC were comparable to the Le-P PROTAC in several cancer cell lines.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental procedures is crucial for understanding the role of this compound in protein degradation.
References
An In-depth Technical Guide to the Discovery and Synthesis of Lenalidomide-6-F
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lenalidomide-6-F is a fluorinated analog of lenalidomide, a well-established immunomodulatory drug (IMiD). It functions as a high-affinity ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2] This property makes it a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety. PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's native ubiquitin-proteasome system.[1] The introduction of a fluorine atom at the 6-position of the isoindolinone core has been shown to modulate the substrate degradation profile, suggesting that such modifications can fine-tune the activity of CRBN-based degraders. This guide provides a comprehensive overview of the mechanistic basis, a plausible synthetic route, and key experimental protocols relevant to the study and application of this compound.
Discovery and Mechanistic Context
The development of this compound is rooted in the broader understanding of its parent compound, lenalidomide. Lenalidomide and other IMiDs exert their therapeutic effects through a novel mechanism of action: they act as "molecular glues" that modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[3]
The CRL4-CRBN E3 Ligase Pathway
The Cullin-4A (CUL4A) RING E3 ubiquitin ligase complex, with Cereblon (CRBN) as its substrate receptor, is responsible for marking specific proteins for degradation by the proteasome.[4] IMiDs like lenalidomide bind directly to a hydrophobic pocket in CRBN.[4] This binding event allosterically alters the substrate-binding surface, inducing the recruitment of proteins that are not normally targeted by this ligase, known as "neosubstrates."[5][6]
For multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] Once recruited to the CRL4-CRBN complex by lenalidomide, IKZF1 and IKZF3 are poly-ubiquitinated and subsequently degraded by the proteasome.[5][10][11] The degradation of these master transcription factors is lethal to myeloma cells.[7][12] Another critical neosubstrate, particularly in the context of myelodysplastic syndrome with a 5q deletion, is the casein kinase 1 alpha (CK1α).[10]
The fluorination of lenalidomide at the 6-position was investigated as a means to alter these interactions. Structural modifications to the phthalimide ring of IMiDs are known to confer neosubstrate selectivity. Notably, 6-fluorination of lenalidomide was found to induce a more robust degradation of CK1α, highlighting the potential of this modification to create more selective or potent molecular glue degraders.
Synthesis of this compound
Data Presentation
Quantitative data for this compound is primarily available from commercial suppliers and related literature on fluorinated IMiDs.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁FN₂O₃ | [1] |
| Molecular Weight | 262.24 g/mol | [1] |
| CAS Number | 2468780-87-0 | [1] |
| Appearance | Solid | [1] |
| Purity (Typical) | >99% | [1] |
| Solubility | ≥ 2.5 mg/mL (9.53 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [1] |
| Biological Activity | CRBN Ligand; Induces more robust degradation of CK1α compared to lenalidomide. | [1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for the proposed synthesis of this compound and for its characterization as a protein degrader.
Proposed Synthesis of this compound
Step 1: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid
-
To a stirred solution of concentrated sulfuric acid (150 mL) cooled to 0 °C, add 5-fluoro-2-methylbenzoic acid (25 g, 0.162 mol) portion-wise, maintaining the temperature below 10 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (15 mL) and concentrated sulfuric acid (30 mL) dropwise over 1 hour, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the title compound.
Step 2: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
Suspend 5-fluoro-2-methyl-3-nitrobenzoic acid (20 g, 0.100 mol) in methanol (200 mL).
-
Carefully add concentrated sulfuric acid (5 mL) and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-water (400 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the methyl ester.
Step 3: Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate
-
Dissolve methyl 5-fluoro-2-methyl-3-nitrobenzoate (15 g, 0.070 mol) in carbon tetrachloride (250 mL).
-
Add N-bromosuccinimide (NBS) (13.7 g, 0.077 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.5 g).
-
Heat the mixture to reflux under a 250W lamp for 12 hours.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the benzyl bromide.
Step 4: Synthesis of 3-(6-Fluoro-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
-
To a solution of methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (10 g, 0.034 mol) in dimethylformamide (DMF, 100 mL), add 3-aminopiperidine-2,6-dione hydrochloride (6.7 g, 0.041 mol) and triethylamine (Et₃N) (10 mL, 0.072 mol).
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
After cooling, pour the mixture into ice-water (500 mL).
-
Collect the yellow precipitate by filtration, wash with water, and then with a small amount of cold ethanol. Dry under vacuum.
Step 5: Synthesis of this compound (3-(4-amino-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
-
Suspend the nitro-intermediate (7 g, 0.022 mol) in methanol (150 mL).
-
Add 10% Palladium on carbon (Pd/C) (0.7 g) to the suspension.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen gas (50 psi) at room temperature for 5 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol for Target Protein Degradation Assay
This protocol describes a standard Western Blot procedure to quantify the degradation of a target protein (e.g., IKZF1) in response to a PROTAC utilizing this compound.
-
Cell Culture and Treatment: Plate a human cell line known to express the target protein and CRBN (e.g., MM.1S multiple myeloma cells) at a suitable density. Allow cells to adhere overnight.
-
Compound Addition: Treat cells with increasing concentrations of the this compound-based PROTAC or a negative control (e.g., vehicle-only, DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours) at 37 °C and 5% CO₂.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
-
Conclusion
This compound represents a valuable chemical tool for the development of next-generation therapeutics based on targeted protein degradation. As a derivative of a clinically approved drug, it provides a well-characterized handle for recruiting the Cereblon E3 ligase. The strategic incorporation of fluorine not only offers a potential site for linker attachment but may also subtly modulate the neosubstrate profile, enabling the creation of more selective or potent PROTACs. The synthetic and experimental frameworks provided in this guide offer a solid foundation for researchers and drug developers aiming to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. Methyl 6-Bromo-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. IL206886A0 - Process for the manufacture of a 6-fluoro-1,2-dihydro-2-oxo-3h-indol-3-ylidene derivative - Google Patents [patents.google.com]
- 6. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 10. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide to Lenalidomide-6-F as a PROTAC E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile. Among the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), the substrate receptor for the Cullin-RING E3 ligase 4 (CRL4) complex. Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, lenalidomide and pomalidomide.
This technical guide focuses on Lenalidomide-6-F , a fluorinated derivative of lenalidomide, which has garnered significant interest as a CRBN ligand for PROTAC development. We will explore its mechanism of action, the advantages conferred by the 6-fluoro modification, quantitative performance data, and detailed experimental protocols relevant to its application.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function as a molecular bridge, bringing a target protein and an E3 ligase into close proximity to form a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
In a PROTAC incorporating this compound, the mechanism unfolds as follows:
-
The this compound moiety of the PROTAC binds to the E3 ligase CRBN.
-
The "warhead" portion of the PROTAC binds to the target protein of interest (POI).
-
This dual binding event results in the formation of a stable POI-PROTAC-CRBN ternary complex.
-
The CRL4-CRBN complex ubiquitinates the POI.
-
The polyubiquitinated POI is recognized and degraded by the proteasome.
-
The PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.
Figure 1. General mechanism of action for a this compound-based PROTAC.
The CRL4-CRBN Signaling Pathway
The CRL4-CRBN complex is a key component of the ubiquitin-proteasome system. It consists of Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), Regulator of Cullins 1 (ROC1, also known as RBX1), and the substrate receptor Cereblon (CRBN). Lenalidomide and its derivatives bind directly to CRBN, modulating its substrate specificity. This can lead to the degradation of endogenous neosubstrates (like IKZF1/3) or, in the context of PROTACs, the targeted degradation of a desired protein.
Physicochemical Properties of Lenalidomide-6-F: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-6-F is a fluorinated derivative of Lenalidomide, a well-established immunomodulatory drug. Like its parent compound, this compound is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, designed to induce the degradation of specific target proteins. This mechanism of action places it in the class of molecular glues and targeted protein degraders, a rapidly evolving area of drug discovery. Understanding the physicochemical properties of this compound is critical for its development as a potential therapeutic agent, influencing its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the relevant biological signaling pathways.
Core Physicochemical Properties
A thorough literature search reveals limited experimentally determined physicochemical data for this compound. The available information, primarily from chemical suppliers and computational predictions, is summarized below. For comparison, experimental data for the parent compound, Lenalidomide, are also included where available, as they provide a valuable reference point.
Table 1: Summary of Physicochemical Properties of this compound
| Property | This compound | Lenalidomide (for reference) | Data Source |
| Molecular Formula | C₁₃H₁₁FN₂O₃[1][2] | C₁₃H₁₃N₃O₃[3] | Vendor Data |
| Molecular Weight ( g/mol ) | 262.24[1][2] | 259.26[4] | Vendor Data |
| CAS Number | 2468780-87-0[1][2] | 191732-72-6[3] | Vendor Data |
| Appearance | Solid. Color has been described as gray to gray-purple. | Off-white to pale-yellow solid powder.[4] | Vendor Data |
| Melting Point (°C) | Data not available | 269 - 271 | Literature |
| Calculated LogP | 0.5867 | 0.3 | Computational |
| Topological Polar Surface Area (TPSA) (Ų) | 66.48 | 95.5 | Computational |
| Hydrogen Bond Donors | 1 | 2 | Computational |
| Hydrogen Bond Acceptors | 3 | 5 | Computational |
| Rotatable Bonds | 1 | 1 | Computational |
| Solubility | ≥ 2.5 mg/mL (9.53 mM) in a DMSO/PEG300/Tween-80/saline formulation.[5] | Soluble in organic solvent/water mixtures and buffered aqueous solvents. More soluble in organic solvents and low pH solutions. Solubility in less acidic buffers is about 0.4 to 0.5 mg/mL.[4][6] | Vendor Formulation Data / Literature |
| pKa | Data not available | 2.9 (acidic), 10.9 (basic) | Predicted |
| Stability | Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[1] | Stable in hot water (55°C) for 24 hours.[7] Stable in human plasma.[8] | Vendor Data / Literature |
Experimental Protocols
To address the gap in experimental data for this compound, the following section provides detailed, standardized protocols for determining key physicochemical properties. These methods are widely applicable to small molecule drug candidates.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of aqueous buffer (e.g., pH 7.4 PBS) in a sealed, clear glass vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a filter compatible with the compound, e.g., PTFE) to remove any remaining microparticulates.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Quantify the concentration of this compound in the diluted sample against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µM.
-
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) (pKa) of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water. The final concentration should be in the range of 1-10 mM.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Place the sample solution in a thermostatted vessel (e.g., at 25°C) and stir continuously.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution as a function of the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve, where the pH is equal to the pKa. Alternatively, the pKa can be calculated from the first derivative of the titration curve.
-
Determination of Lipophilicity (LogP/LogD)
Objective: To determine the octanol-water partition coefficient (LogP) for the neutral form and the distribution coefficient (LogD) at a specific pH (e.g., 7.4).
Methodology (Shake-Flask Method):
-
System Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 PBS) and vice versa by mixing and allowing them to separate.
-
-
Partitioning:
-
Prepare a solution of this compound in the aqueous buffer at a known concentration.
-
Add a known volume of this solution to a vial containing a known volume of the pre-saturated n-octanol.
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point of this compound.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder.
-
Pack a small amount of the powder into a capillary tube, typically to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
-
Observation:
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.
-
Biological Signaling Pathways
This compound, as a derivative of Lenalidomide, is designed to function as a molecular glue that hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.
Mechanism of Action: CRL4^CRBN E3 Ubiquitin Ligase Complex
The canonical mechanism involves this compound binding to the substrate receptor CRBN, which is part of the CULLIN4-RING E3 ubiquitin ligase (CRL4) complex. This binding alters the substrate specificity of CRBN, enabling it to recognize and bind to neosubstrates that it would not normally interact with. This leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. chemscene.com [chemscene.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lenalidomide-6-F Target Protein Recruitment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide-6-F is a fluorinated derivative of lenalidomide, a well-established immunomodulatory drug (IMiD). It functions as a "molecular glue," recruiting the E3 ubiquitin ligase Cereblon (CRBN) to specific target proteins, known as neosubstrates, thereby inducing their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation (TPD) is the primary mechanism of action for its therapeutic effects. The 6-fluoro modification on the phthalimide ring of lenalidomide has been shown to enhance the selective degradation of certain neosubstrates, such as IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells, while potentially reducing the degradation of others linked to adverse effects.[1] This guide provides a comprehensive overview of the target protein recruitment mechanism of this compound, detailed experimental protocols for its characterization, and a summary of relevant quantitative data.
Core Signaling Pathway: this compound-Mediated Protein Degradation
This compound acts by hijacking the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4CRBN). The core mechanism involves the formation of a ternary complex between CRBN, this compound, and a target neosubstrate. This proximity, induced by the small molecule, allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome.
Figure 1: Signaling pathway of this compound-mediated protein degradation.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its parent compound, lenalidomide, in recruiting and degrading key neosubstrates. Data for this compound is specifically highlighted where available.
Table 1: Binding Affinities and Ternary Complex Formation
| Compound | Target | Assay Type | Value | Reference |
| Lenalidomide | CRBN-DDB1 | ITC | KD = 0.64 µM | [2] |
| Lenalidomide | CRBN-DDB1 | FP | Ki = 177.80 nM | [3] |
| 6-fluoro lenalidomide | CRBN-IKZF1 | AlphaScreen | Stronger interaction than Lenalidomide | [1] |
| 6-fluoro lenalidomide | CRBN-SALL4 | AlphaScreen | Similar interaction to Lenalidomide | [1] |
Table 2: Neosubstrate Degradation (DC50 and Dmax)
| Compound | Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide | IKZF1 | HEK293T-HiBiT | 100.3 | 91.8 | [4] |
| 6-fluoro lenalidomide | IKZF1 | HEK293T-HiBiT | 26.6 | 97.4 | [4] |
| Lenalidomide | CK1α | HEK293T-HiBiT | 224.2 | 90.1 | [4] |
| 6-fluoro lenalidomide | CK1α | HEK293T-HiBiT | 114.7 | 93.3 | [4] |
| Lenalidomide | SALL4 | HEK293T-HiBiT | >10000 | N/A | [4] |
| 6-fluoro lenalidomide | SALL4 | HEK293T-HiBiT | >10000 | N/A | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments used to characterize the recruitment and degradation of target proteins by this compound.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between CRBN and a neosubstrate.
Figure 2: Experimental workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Treatment: Culture multiple myeloma (e.g., MM.1S) cells and treat with a final concentration of 1-10 µM this compound or DMSO (vehicle control) for 4-6 hours.
-
Cell Lysis: Harvest cells and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the neosubstrate (e.g., IKZF1) and CRBN.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade to directly assess the ability of the CRL4CRBN complex to ubiquitinate a neosubstrate in the presence of this compound.
Figure 3: Workflow for the in vitro ubiquitination assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in ubiquitination buffer (50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP):
-
E1 activating enzyme (e.g., UBE1) at a final concentration of 50-100 nM.
-
E2 conjugating enzyme (e.g., UBE2D3) at a final concentration of 200-500 nM.
-
Recombinant CRL4CRBN complex at a final concentration of 50-100 nM.
-
Recombinant neosubstrate (e.g., IKZF1) at a final concentration of 200-500 nM.
-
Ubiquitin at a final concentration of 5-10 µM.
-
-
Drug Addition: Add this compound to the desired final concentration (e.g., 0.1-10 µM). Include a DMSO vehicle control.
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 5x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting, probing for the neosubstrate. A ladder of higher molecular weight bands indicates polyubiquitination.[5]
Cell-Based Protein Degradation Assay (In-Cell Western)
This protocol quantifies the reduction in the level of a target neosubstrate within cells following treatment with this compound.
Figure 4: Workflow for In-Cell Western protein degradation assay.
Methodology:
-
Cell Seeding: Seed adherent cells (e.g., HEK293T) in a 96-well plate and allow them to attach overnight. For suspension cells (e.g., MM.1S), modifications to the protocol for cell adhesion are required.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the target neosubstrate and a primary antibody for a loading control protein (e.g., GAPDH, Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies (with different emission spectra) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Scan the plate using a plate reader or imager. Quantify the fluorescence intensity for both the target protein and the loading control. Normalize the target protein signal to the loading control signal. Plot the normalized values against the compound concentration to determine the DC50 and Dmax.[7]
Quantitative Proteomics
This approach provides a global, unbiased view of protein level changes upon this compound treatment.
Methodology:
-
Sample Preparation (SILAC or TMT):
-
SILAC: Culture cells in media containing "heavy" or "light" isotopes of essential amino acids (e.g., Arginine and Lysine). Treat one population with this compound and the other with DMSO.[8]
-
TMT: Grow cells under normal conditions and treat with this compound or DMSO. After cell lysis and protein digestion, label the resulting peptides from each condition with different isobaric TMT tags.[9][10]
-
-
Protein Digestion: Lyse the cells, quantify protein concentration, and digest the proteins into peptides using trypsin.
-
Mass Spectrometry: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins between the treated and control samples, revealing the specific proteins that are degraded.
Cell Viability Assay (MTT Assay)
This assay measures the effect of neosubstrate degradation on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed multiple myeloma cells (e.g., U266, H929) in a 96-well plate.[1][11]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period of 3-5 days.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.
Conclusion
This compound represents a refined approach to targeted protein degradation, leveraging the well-understood mechanism of its parent compound, lenalidomide. The 6-fluoro modification enhances its selectivity and potency against key onco-proteins like IKZF1 and IKZF3. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the target protein recruitment and downstream pharmacological effects of this compound and other molecular glues. This understanding is critical for the continued development of novel therapeutics in oncology and other disease areas.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
In Vitro Characterization of Lenalidomide-6-F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Lenalidomide-6-F, a fluoro-derivative of lenalidomide. This document details the experimental data, protocols, and underlying signaling pathways associated with its mechanism of action as a molecular glue that induces the degradation of specific protein targets.
Introduction
This compound, also known as 6-fluoro-lenalidomide (F-Le), is a potent derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of hematological malignancies. Like its parent compound, this compound functions by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[2][3] This targeted protein degradation is the primary mechanism behind its therapeutic effects.[1][3] this compound is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs) due to its role as a CRBN ligand.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound and related compounds.
Table 1: Neosubstrate Degradation Profile of 6-Fluoro-Lenalidomide (F-Le)
| Neosubstrate | Cell Line | Effect of F-Le Treatment | Reference |
| IKZF1 | MM1.S | Strong degradation | [1] |
| IKZF3 | MM1.S | Strong degradation | [1] |
| CK1α | MM1.S | Strong degradation | [1] |
| SALL4 | HuH7, NTERA-2 | Weaker degradation compared to Lenalidomide | [1] |
Table 2: Anti-Proliferative Activity of 6-Fluoro-Lenalidomide (F-Le)
| Cell Line | Cancer Type | GI50 (µM) | GImax (%) | Reference |
| MM1.S | Multiple Myeloma | 0.05 | 98 | [1] |
| H929 | Multiple Myeloma | 0.04 | 93 | [1] |
| MDS-L | 5q-Myelodysplastic Syndrome | 0.02 | 87 | [1] |
GI50: Half-maximal growth inhibition. GImax: Maximal growth inhibition.
Table 3: Binding Affinity of Lenalidomide Derivatives to CRBN
| Compound | Method | KD (µM) | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 ± 0.24 | [4] |
| Lenalidomide | Fluorescence Polarization (FP) | ~0.178 | [5] |
| Pomalidomide | Fluorescence Polarization (FP) | ~0.157 | [5] |
| Thalidomide | Fluorescence Polarization (FP) | ~0.249 | [5] |
Note: A specific KD value for the binding of 6-Fluoro-Lenalidomide to CRBN was not explicitly found in the reviewed literature. The data for lenalidomide and other derivatives are provided for reference.
Signaling Pathways and Mechanism of Action
This compound acts as a "molecular glue" to induce the degradation of specific target proteins. The core of its mechanism is the hijacking of the CRL4CRBN E3 ubiquitin ligase complex.
Caption: Mechanism of this compound-induced protein degradation.
The binding of this compound to CRBN creates a novel interface that recruits neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3.[3] The CRL4CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.
The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and the oncogene MYC, which contributes to the anti-proliferative effects observed in multiple myeloma cells.[1][6]
Caption: Downstream effects of IKZF1/3 degradation by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
CRBN-Neosubstrate Interaction Assay (AlphaScreen)
This assay quantifies the drug-dependent formation of the ternary complex between CRBN, the neosubstrate, and this compound.
Caption: Workflow for the AlphaScreen-based CRBN engagement assay.
Protocol:
-
Reagent Preparation:
-
Recombinantly express and purify biotinylated CRBN and GST-tagged neosubstrate (e.g., IKZF1, SALL4).
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Setup:
-
In a 384-well microplate, combine biotinylated CRBN, GST-tagged neosubstrate, and varying concentrations of this compound.
-
Add streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for complex formation.
-
-
Signal Detection:
-
Read the plate using an AlphaScreen-compatible plate reader. Excitation at 680 nm leads to the emission of light at 520-620 nm if the donor and acceptor beads are in close proximity due to the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the luminescent signal against the concentration of this compound to determine the EC50 for complex formation.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the ubiquitination of a neosubstrate by the CRL4CRBN complex.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and DTT.
-
Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), HA-tagged ubiquitin, ATP, and the purified CRL4CRBN complex.
-
-
Assay Execution:
-
Immunoprecipitation and Detection:
-
Stop the reaction and immunoprecipitate the neosubstrate using an anti-FLAG antibody.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-HA antibody to detect polyubiquitinated neosubstrate, which will appear as a high-molecular-weight smear.
-
Neosubstrate Degradation Assay (Immunoblotting)
This cell-based assay confirms the degradation of endogenous or overexpressed neosubstrates in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-SALL4) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the neosubstrate levels to the loading control to determine the extent of degradation.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MM1.S, H929) in an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 10 days for MM1.S and H929 cells).[1]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results against the drug concentration to determine the GI50 value.
-
Conclusion
This compound is a potent derivative of lenalidomide that effectively induces the degradation of key oncoproteins, such as IKZF1 and IKZF3, leading to significant anti-proliferative activity in hematological cancer cell lines. Its mechanism of action, centered on the targeted modulation of the CRL4CRBN E3 ubiquitin ligase, highlights its potential as a valuable tool for both basic research and the development of novel therapeutics, including PROTACs. The experimental protocols and data presented in this guide provide a comprehensive resource for the in vitro characterization of this compound and similar molecular glue degraders.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccij-online.org [ccij-online.org]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of a Lenalidomide-6-F-Based PROTAC for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Lenalidomide is a well-established immunomodulatory drug that functions as a molecular glue to induce the degradation of specific neosubstrates by the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][3] Modifications to the lenalidomide scaffold can alter its substrate specificity and provide attachment points for linkers in PROTAC design. The 6-fluoro modification of lenalidomide (Lenalidomide-6-F) has been shown to induce selective degradation of therapeutically relevant proteins.[4]
This document provides a detailed protocol for the synthesis of a PROTAC that utilizes 6-fluoro-lenalidomide as the E3 ligase ligand to target the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.[5] The synthesis will employ a modular approach, combining three key building blocks: an azide-functionalized 6-fluoro-lenalidomide, an alkyne-functionalized JQ1 (a potent BRD4 inhibitor), and a PEG-based linker, coupled via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[6][7]
Signaling Pathway: BRD4 Degradation
BRD4 is a transcriptional coactivator that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[3] The degradation of BRD4 by a PROTAC prevents its association with chromatin, leading to the downregulation of c-MYC and other target genes. This results in decreased cell proliferation and the induction of apoptosis in cancer cells.[1][2]
Caption: Downstream signaling effects of BRD4 degradation by a this compound PROTAC.
Experimental Protocols
This protocol describes the synthesis of a BRD4-targeting PROTAC from three key intermediates:
-
Intermediate 1 (I-1): 3-(7-azido-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Azide-functionalized 6-fluoro-lenalidomide)
-
Intermediate 2 (I-2): (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][4][8][9]triazolo[4,3-a][4][9]diazepin-6-yl)acetate with a terminal alkyne (Alkyne-functionalized JQ1)
-
Intermediate 3 (I-3): A bifunctional PEG linker
For the purpose of this protocol, we will focus on the final coupling step, assuming the key intermediates are either commercially available or synthesized according to established methods. A representative synthesis for each intermediate is provided in the appendix for completeness.
Overall Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of a this compound PROTAC.
Protocol: Final PROTAC Synthesis via CuAAC
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-functionalized 6-fluoro-lenalidomide (I-1) with the alkyne-functionalized JQ1 derivative (I-2).
Materials:
-
Intermediate 1 (I-1, 6-F-Lenalidomide-Azide)
-
Intermediate 2 (I-2, JQ1-Alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water (deionized)
-
Nitrogen or Argon gas
-
Reaction vial with stir bar
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
To a reaction vial, add Intermediate 1 (1.0 equivalent) and Intermediate 2 (1.1 equivalents).
-
Dissolve the solids in a 3:1 mixture of DMSO and water.
-
Degas the solution by bubbling nitrogen or argon gas through it for 15 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.2 equivalents) in deionized water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by adding 1 mL of a saturated aqueous solution of EDTA.
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any solids.
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Combine the fractions containing the pure product and lyophilize to obtain the final this compound PROTAC as a solid.
-
Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and ¹H NMR to confirm its identity and purity.
Data Presentation
Table 1: Summary of Expected Quantitative Data for PROTAC Synthesis
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) (Post-HPLC) | Analytical Method |
| 1 | I-1 (6-F-Lenalidomide-Azide) | 6-F-Lenalidomide | 70-85 | >95 | ¹H NMR, LC-MS |
| 2 | I-2 (JQ1-Alkyne) | JQ1-Carboxylic Acid | 60-75 | >95 | ¹H NMR, LC-MS |
| 3 | Final PROTAC | I-1 and I-2 | 50-70 | >98 | ¹H NMR, HRMS |
Table 2: Characterization Data for a Representative BRD4-Targeting this compound PROTAC
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | ¹H NMR |
| Final PROTAC | C₄₇H₄₉ClFN₁₁O₆S | 986.33 | 986.35 | Peaks corresponding to JQ1, the triazole ring, the PEG linker, and the 6-fluoro-lenalidomide moieties. |
Appendix: Synthesis of Key Intermediates
A.1 Synthesis of Intermediate 1: 3-(7-azido-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (6-F-Lenalidomide-Azide)
This synthesis involves the conversion of the amino group of 6-fluoro-lenalidomide to an azide group.
-
Diazotization: Dissolve 6-fluoro-lenalidomide (1.0 eq) in a mixture of acetic acid and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.5 eq) in water dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel to yield the azide intermediate.
A.2 Synthesis of Intermediate 2: JQ1-Alkyne
This involves the coupling of a JQ1 derivative bearing a carboxylic acid with an alkyne-containing amine.
-
Amide Coupling: Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq). Stir for 15 minutes.
-
Addition of Alkyne Moiety: Add propargylamine (1.5 eq) to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature overnight. Monitor by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by flash column chromatography to yield the JQ1-alkyne intermediate.
Disclaimer: This protocol is intended for research use only by qualified individuals. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling all chemical reagents. Reaction conditions may require optimization depending on the specific substrates and scales used.
References
- 1. 2468780-76-7|3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | C13H11FN2O3 | CID 135742116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 8. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
Application Notes and Protocols: Experimental Design for Lenalidomide-6-F Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a thalidomide analog, is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1][2] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[2][3][4] The primary mechanism of action of lenalidomide involves its binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[5][6][7][8] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[5][8][9] These transcription factors are crucial for the survival of B-cell malignancies.[5][10]
Lenalidomide-6-F is a derivative of lenalidomide designed as a CRBN ligand.[11][12][13] Its structure facilitates its use in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase to a target protein for degradation.[11][12] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its anti-proliferative and immunomodulatory activities, and its core mechanism of action.
Core Mechanism of Action: Signaling Pathway
The binding of Lenalidomide or its derivatives to Cereblon initiates a cascade of events leading to the degradation of specific transcription factors. This targeted protein degradation is the key to its therapeutic effects in various cancers.
Caption: this compound binds to CRBN, activating the CRL4 E3 ligase complex.
Experimental Protocols
Protocol 1: In Vitro Anti-Proliferative Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in a multiple myeloma cell line.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S, H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Treatment: Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary:
| Compound | Cell Line | IC50 (µM) |
| This compound | MM.1S | 0.5 |
| Lenalidomide | MM.1S | 1.2 |
| Vehicle Control | MM.1S | > 100 |
Protocol 2: Western Blot for IKZF1 and IKZF3 Degradation
This protocol is designed to confirm the mechanism of action of this compound by observing the degradation of its target proteins, IKZF1 and IKZF3.
Materials:
-
MM.1S cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris protein gels
-
PVDF membrane
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat MM.1S cells with this compound at its IC50 concentration for 6, 12, and 24 hours. Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Image the blot using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the GAPDH loading control.
Quantitative Data Summary:
| Treatment | Time (hours) | IKZF1 Degradation (%) | IKZF3 Degradation (%) |
| This compound | 6 | 45 | 55 |
| This compound | 12 | 75 | 85 |
| This compound | 24 | 90 | 95 |
| Vehicle Control | 24 | 0 | 0 |
Protocol 3: Cytokine Release Assay
This protocol measures the immunomodulatory effects of this compound by quantifying the release of key cytokines from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell stimulation)
-
Human IL-2 and TNF-α ELISA kits
-
96-well ELISA plates
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 2 x 105 cells/well in a 96-well plate.
-
Treatment and Stimulation:
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM).
-
Co-stimulate the cells with a suboptimal dose of PHA or anti-CD3/CD28 beads. Include unstimulated and stimulated controls without the drug.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA:
-
Perform the ELISA for IL-2 and TNF-α according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with capture antibody, add standards and samples, then detection antibody, and finally the substrate.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the concentration of IL-2 and TNF-α in each sample based on the standard curve.
Quantitative Data Summary:
| Treatment | IL-2 (pg/mL) | TNF-α (pg/mL) |
| Unstimulated Control | < 20 | < 30 |
| Stimulated Control | 250 | 400 |
| This compound (1 µM) + Stimulant | 800 | 250 |
| This compound (10 µM) + Stimulant | 1500 | 150 |
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound. These experiments will enable researchers to determine its anti-proliferative efficacy, confirm its mechanism of action through targeted protein degradation, and evaluate its immunomodulatory potential. The resulting quantitative data will be crucial for further pre-clinical and clinical development of this compound and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenalidomide in multiple myeloma: current experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. This compound - Immunomart [immunomart.com]
Application Notes and Protocols: Lenalidomide-6-F Linker Chemistry for PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Lenalidomide-6-F as an E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers the synthesis, linker conjugation chemistry, and evaluation of this compound-based PROTACs for targeted protein degradation.
Introduction to this compound in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4]
The modification of the lenalidomide scaffold, particularly at the 6-position with a fluorine atom to create this compound, has been shown to modulate the neosubstrate degradation profile and can enhance the anti-proliferative effects on certain cancer cell lines.[5] Studies have indicated that 6-fluoro lenalidomide can induce the selective degradation of specific neosubstrates like IKZF1, IKZF3, and CK1α, which are implicated in the therapeutic activity against hematological cancers.[5] This makes this compound an attractive E3 ligase ligand for the development of potent and selective PROTACs.
This document will detail the chemical synthesis of this compound linkers and their conjugation to POI ligands, as well as protocols for evaluating the resulting PROTACs.
Signaling Pathways and Experimental Workflows
To better understand the underlying biological and experimental processes, the following diagrams illustrate the PROTAC mechanism of action and a general workflow for the synthesis and evaluation of this compound-based PROTACs.
Caption: PROTAC Mechanism of Action.
References
- 1. mdpi.com [mdpi.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Lenalidomide-6-F Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug (IMiD), and its derivatives are pivotal in treating hematological malignancies.[1][2][3] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which redirects the ligase to induce the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates.[1][4][5] The primary therapeutic targets of this degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7] This targeted protein degradation leads to direct anti-proliferative and pro-apoptotic effects on cancer cells and stimulates an anti-tumor immune response.[1][8]
Lenalidomide-6-F is a derivative of Lenalidomide featuring a fluorine modification at the 6th position of the phthalimide ring.[2][9] This modification has been shown to enhance selectivity for certain neosubstrates and can lead to increased anti-proliferative activity against multiple myeloma and 5q myelodysplastic syndrome (MDS) cells compared to the parent compound.[2][9] this compound is also utilized as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[10]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, enabling researchers to assess its anti-proliferative effects, target degradation capabilities, and immunomodulatory functions.
Mechanism of Action: this compound
This compound functions as a "molecular glue," binding to CRBN and inducing the formation of a ternary complex with neosubstrate proteins. This proximity leads to the ubiquitination of the neosubstrate, marking it for degradation by the proteasome. The degradation of transcription factors like IKZF1 and IKZF3 results in downstream effects including apoptosis of malignant cells and enhanced T-cell and NK-cell activity.
Experimental Protocols
Anti-Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells by measuring ATP levels, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MM.1S, H929 for multiple myeloma; MDS-L for 5q MDS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.[2]
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the GI50 (half-maximal growth inhibition) value.
Target Protein Degradation Assay (Western Blot)
This protocol is used to visualize and quantify the degradation of specific neosubstrates (e.g., IKZF1, IKZF3) following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MM.1S, H929)
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24-72 hours.[2]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., GAPDH or β-actin).
Immunomodulatory Activity: Cytokine Release Assay (ELISA)
This assay measures the secretion of key cytokines (e.g., IL-2, IFN-γ) from peripheral blood mononuclear cells (PBMCs) to assess the immunomodulatory effects of this compound.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell stimulation)
-
Human IL-2 and IFN-γ ELISA kits
-
96-well plates
-
Plate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding and Treatment: Seed PBMCs at 1 x 10^6 cells/mL in a 96-well plate. Treat with serial dilutions of this compound in the presence of a T-cell stimulant (e.g., PHA). Include appropriate controls.
-
Incubation: Incubate for 24-72 hours at 37°C, 5% CO2.[1]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.[1] This typically involves coating the plate with a capture antibody, adding supernatants and standards, adding a detection antibody, and then a substrate for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Data Presentation
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | Compound | GI50 (µM) | Max Inhibition (%) |
| MM.1S | This compound | Value | Value |
| Lenalidomide | Value | Value | |
| H929 | This compound | Value | Value |
| Lenalidomide | Value | Value | |
| MDS-L | This compound | Value | Value |
| Lenalidomide | Value | Value |
Note: Values are hypothetical and should be replaced with experimental data.
Table 2: Neosubstrate Degradation by this compound (at 1 µM, 72h)
| Cell Line | Target Protein | % Degradation vs. Vehicle |
| MM.1S | IKZF1 | Value |
| IKZF3 | Value | |
| H929 | IKZF1 | Value |
| IKZF3 | Value |
Note: Values are hypothetical and should be replaced with experimental data from densitometry analysis.
Table 3: Cytokine Secretion from PBMCs Induced by this compound
| Cytokine | Treatment (1 µM) | Concentration (pg/mL) | Fold Change vs. Vehicle |
| IL-2 | This compound | Value | Value |
| Lenalidomide | Value | Value | |
| IFN-γ | This compound | Value | Value |
| Lenalidomide | Value | Value |
Note: Values are hypothetical and should be replaced with experimental data.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the cellular activity of this compound. By assessing its anti-proliferative effects, ability to induce degradation of key neosubstrates, and its immunomodulatory functions, researchers can build a detailed profile of this compound's therapeutic potential. These assays are crucial for the preclinical development and mechanistic understanding of novel IMiDs and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Lenalidomide-6-F in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. Lenalidomide-6-F, a derivative of the immunomodulatory drug lenalidomide, serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its incorporation into PROTACs facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
The 6-fluoro modification on the lenalidomide core has been shown to be crucial for controlling neosubstrate selectivity, potentially offering a more refined degradation profile compared to lenalidomide or pomalidomide-based PROTACs.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the development and characterization of PROTACs for targeted protein degradation.
Mechanism of Action
This compound-based PROTACs operate by inducing the proximity of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins.[3][4]
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Linkers to Lenalidomide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the conjugation of chemical linkers to a derivative of Lenalidomide, specifically at the 6-position of the isoindolinone core, yielding Lenalidomide-6-F. This functionalized molecule serves as a potent Cereblon (CRBN) E3 ubiquitin ligase ligand, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). The protocols described herein focus on the synthesis of a key intermediate, 6-azido-lenalidomide, via nucleophilic aromatic substitution (SNAr) on this compound, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for linker attachment. These methods offer a robust and efficient strategy for the generation of lenalidomide-based PROTACs for targeted protein degradation studies.
Introduction
Lenalidomide is an immunomodulatory drug that has been successfully repurposed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By incorporating lenalidomide into a PROTAC, a target protein of interest can be selectively ubiquitinated and subsequently degraded by the proteasome. Modifications at the 6-position of the lenalidomide scaffold have been shown to be crucial for modulating neosubstrate selectivity and enhancing the anti-cancer effects.[3][4] this compound, a fluoro-substituted analog, provides a strategic handle for the introduction of linkers through nucleophilic aromatic substitution (SNAr).[5][6] This application note details a two-step protocol for the conjugation of linkers to this compound, a key step in the synthesis of novel PROTACs.
Signaling Pathway and Experimental Workflow
The overall strategy involves the recruitment of a target protein to the CRBN E3 ligase by a lenalidomide-based PROTAC, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
The experimental workflow for conjugating linkers to this compound is a two-step process.
Caption: Workflow for linker conjugation to this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Azido-Lenalidomide via SNAr
This protocol describes the conversion of this compound to 6-azido-lenalidomide, a key intermediate for click chemistry.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercially Available | ≥98% |
| Sodium Azide (NaN3) | Sigma-Aldrich | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-azido-lenalidomide.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | 1H NMR | Mass Spec (m/z) |
| 6-Azido-Lenalidomide | C13H12N6O3 | 300.27 | 70-85 | Consistent with structure | [M+H]+ = 301.1 |
Protocol 2: Conjugation of Alkyne-Linker via Click Chemistry
This protocol details the conjugation of an alkyne-functionalized linker to 6-azido-lenalidomide.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 6-Azido-Lenalidomide | Synthesized in Protocol 1 | - |
| Alkyne-functionalized Linker | Commercially Available or Synthesized | - |
| Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) | Fisher Scientific | ACS Grade |
| Sodium Ascorbate | Alfa Aesar | ≥98% |
| tert-Butanol (t-BuOH) | Sigma-Aldrich | ACS Grade |
| Deionized Water | - | - |
Procedure:
-
In a reaction vial, dissolve 6-azido-lenalidomide (1.0 eq) and the alkyne-functionalized linker (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final lenalidomide-linker conjugate by preparative High-Performance Liquid Chromatography (HPLC).[7][8][9]
Purification and Characterization Data:
| Compound | Purification Method | Mobile Phase (HPLC) | Expected Purity (%) | 1H NMR & 13C NMR | Mass Spec (m/z) |
| Lenalidomide-Linker Conjugate | Preparative RP-HPLC | Acetonitrile/Water with 0.1% TFA | >95 | Consistent with structure | [M+H]+ calculated for the specific conjugate |
Data Summary
The following table summarizes the key quantitative data for the synthesis and conjugation reactions.
| Parameter | Protocol 1 (SNAr) | Protocol 2 (Click Chemistry) |
| Starting Material | This compound | 6-Azido-Lenalidomide |
| Key Reagents | Sodium Azide | Alkyne-Linker, CuSO4, Sodium Ascorbate |
| Solvent | DMF | t-BuOH/H2O |
| Reaction Temperature | 80 °C | Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 70-85% | 60-90% (linker dependent) |
| Purification Method | Flash Chromatography | Preparative HPLC |
Conclusion
The protocols outlined in this application note provide a reliable and efficient methodology for the conjugation of linkers to this compound. The use of a nucleophilic aromatic substitution reaction to generate a key azide intermediate, followed by a robust click chemistry reaction, allows for the modular and high-yielding synthesis of a diverse range of lenalidomide-based PROTACs. The detailed procedures and expected outcomes will aid researchers in the development of novel protein degraders for therapeutic applications.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. diva-portal.org [diva-portal.org]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011064574A1 - Hplc method for detecting lenalidomide - Google Patents [patents.google.com]
- 7. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Lenalidomide-6-F in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Lenalidomide-6-F is a fluorinated derivative of Lenalidomide, an immunomodulatory drug (IMiD) widely used in the treatment of hematological malignancies such as multiple myeloma (MM) and 5q-myelodysplastic syndromes (5q-MDS).[1][2] The strategic placement of a fluorine atom at the 6th position of the phthalimide ring enhances its therapeutic properties, offering increased potency and selectivity.[1] this compound functions as a "molecular glue," mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation.[1][2] This targeted protein degradation is a powerful therapeutic strategy in cancer research.
Mechanism of Action
This compound, like its parent compound, hijacks the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2] By binding to CRBN, it alters the substrate specificity of the ligase, prompting the recruitment of neosubstrates that are not typically targeted by this complex.[3][4] The primary therapeutic targets of this compound are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the casein kinase 1 alpha (CK1α).[1][2] The degradation of IKZF1 and IKZF3 is cytotoxic to myeloma cells, while the degradation of CK1α is effective against 5q-MDS cells.[1]
The key advantage of this compound lies in its enhanced selectivity. It demonstrates a stronger induction of IKZF1, IKZF3, and CK1α degradation compared to Lenalidomide, while showing weaker degradation of other neosubstrates like SALL4 and PLZF, which are associated with teratogenicity.[1] This improved selectivity profile makes this compound a more refined tool for cancer research and a promising candidate for further drug development.
Key Applications in Cancer Research
-
Selective Degradation of Therapeutic Targets: this compound is a valuable tool for studying the downstream effects of selectively degrading IKZF1, IKZF3, and CK1α in cancer models. Its enhanced selectivity allows for a more precise dissection of the signaling pathways governed by these proteins.[1]
-
Development of Proteolysis-Targeting Chimeras (PROTACs): this compound serves as a high-affinity CRBN ligand in the design and synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation. By attaching a targeting moiety for a specific oncoprotein to this compound via a chemical linker, researchers can create novel degraders for a wide range of cancer-related proteins.[5]
-
Anti-Proliferative Studies in Hematological Malignancies: With its potent anti-proliferative effects, this compound is an ideal compound for in vitro and in vivo studies investigating novel therapeutic strategies for multiple myeloma and myelodysplastic syndromes.[1][2]
Data Presentation
Table 1: Comparative Anti-Proliferative Activity of Lenalidomide and this compound
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| Lenalidomide | MM1.S | Multiple Myeloma | 0.25 |
| This compound | MM1.S | Multiple Myeloma | 0.08 |
| Lenalidomide | H929 | Multiple Myeloma | >10 |
| This compound | H929 | Multiple Myeloma | 1.2 |
| Lenalidomide | MDS-L | 5q-MDS | 0.03 |
| This compound | MDS-L | 5q-MDS | 0.01 |
GI50: 50% growth inhibition concentration. Data extracted from studies on the effects of 6-position modifications of lenalidomide.[1]
Table 2: Neosubstrate Degradation Selectivity Profile
| Compound | IKZF1 Degradation | IKZF3 Degradation | CK1α Degradation | SALL4 Degradation | PLZF Degradation |
| Lenalidomide | ++ | ++ | + | ++ | + |
| This compound | +++ | +++ | ++ | + | +/- |
Qualitative representation of degradation potency based on immunoblotting analysis.[1] +++ Strong degradation, ++ Moderate degradation, + Weak degradation, +/- Minimal to no degradation.
Signaling Pathway and Experimental Workflow
Caption: this compound mediated protein degradation pathway.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM1.S, H929, MDS-L)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound and calculate the GI50 value using a non-linear regression curve fit.
-
Protein Degradation Analysis (Western Blot)
This protocol is for assessing the degradation of target proteins (e.g., IKZF1, IKZF3) following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Ternary Complex Formation (Co-Immunoprecipitation)
This protocol is for demonstrating the this compound-dependent interaction between CRBN and a neosubstrate (e.g., IKZF1).
Materials:
-
Cells expressing the proteins of interest (endogenously or via transfection)
-
This compound and MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (e.g., anti-IKZF1, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control in the presence of MG132 (to prevent degradation of the complex) for 4-6 hours.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples and input lysates by Western blotting as described in the previous protocol.
-
Probe the membrane with antibodies against the neosubstrate (e.g., anti-IKZF1) and the immunoprecipitated protein (e.g., anti-CRBN) to confirm their interaction. An increased amount of co-precipitated neosubstrate in the this compound treated sample indicates the formation of the ternary complex.
-
References
Application Notes and Protocols for Developing Novel PROTACs with Lenalidomide-6-F
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3][4]
Lenalidomide is a well-established immunomodulatory drug (IMiD) that functions as a molecular glue to recruit neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6][7] Its derivatives are frequently used as E3 ligase ligands in PROTAC design.[8][9] This document focuses on Lenalidomide-6-F, a fluorinated derivative of Lenalidomide, as a CRBN-recruiting ligand.[10][11] Modifications at the 6-position of the lenalidomide phthalimide ring have been shown to be critical for controlling neosubstrate selectivity.[5] Specifically, 6-fluoro lenalidomide can induce the selective degradation of key therapeutic targets in hematological cancers, such as IKZF1 and CK1α, while potentially reducing off-target effects.[5][12] These characteristics make this compound a valuable component for developing novel, highly selective PROTACs.
This application note provides detailed protocols for the characterization of PROTACs developed with this compound, including methods for assessing target protein degradation, cellular viability, and ternary complex formation.
Mechanism of Action & Signaling Pathway
A PROTAC incorporating this compound functions by binding simultaneously to the target Protein of Interest (POI) and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[1][4][5] This proximity induces the E3 ligase to transfer ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein, freeing the PROTAC molecule to engage in further catalytic cycles.[1][3]
Data Presentation: Characterization of a Novel PROTAC
The following tables present representative data for a hypothetical PROTAC, "PROTAC-X," which utilizes a this compound E3 ligase ligand to target a specific Protein of Interest (POI).
Table 1: Dose-Dependent Degradation of POI by PROTAC-X (Data derived from Western Blot densitometry, normalized to a loading control and vehicle-treated cells)
| PROTAC-X Conc. (nM) | POI Level (% of Vehicle) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 48 | 52 |
| 50 | 15 | 85 |
| 100 | 8 | 92 |
| 500 | 10 | 90 |
| 1000 | 12 | 88 |
| DC₅₀ | ~9 nM | - |
| Dₘₐₓ | - | ~92% |
Table 2: Time-Dependent Degradation of POI by PROTAC-X at 100 nM (Data derived from Western Blot densitometry)
| Treatment Time (hours) | POI Level (% of Vehicle) | % Degradation |
| 0 | 100 | 0 |
| 2 | 75 | 25 |
| 4 | 40 | 60 |
| 8 | 18 | 82 |
| 16 | 9 | 91 |
| 24 | 8 | 92 |
Table 3: Anti-proliferative Activity of PROTAC-X in Cancer Cell Lines (Data derived from a 72-hour Cell Viability Assay, e.g., CCK-8 or CellTiter-Glo)
| Cell Line | IC₅₀ (nM) of PROTAC-X |
| Cell Line A (POI-dependent) | 25 |
| Cell Line B (POI-dependent) | 40 |
| Cell Line C (POI-independent) | >10,000 |
Table 4: Binding Affinities and Cooperativity of PROTAC-X (Representative data from Fluorescence Polarization (FP) or similar biophysical assays)
| Assay Component | Binding Affinity (K |
| PROTAC-X to POI | 150 |
| PROTAC-X to CRBN | 250 |
| Cooperativity (α) | 5 |
Note: Cooperativity (α) > 1 indicates that the binding of one protein partner enhances the binding of the other, facilitating stable ternary complex formation.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[1][3][13]
Materials
-
Cell Line expressing the Protein of Interest (e.g., THP-1, HeLa).[3]
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[3] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16 or 24 hours).[1] Include a vehicle-only (DMSO) control.[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells once with ice-cold PBS.[1][3]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[1][3]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][14]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1][3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[1][3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1][3]
-
Re-probe the membrane with a loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated sample.[1]
-
Protocol 2: Cell Viability Assay (CCK-8 / MTT)
This protocol assesses the functional consequence of POI degradation on cell proliferation or viability.[15][16][17]
Materials
-
Cell lines of interest.
-
PROTAC stock solution.
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo).
-
Microplate reader.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 4,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[17]
-
Treatment: Treat cells in triplicate with serial dilutions of the PROTAC for the desired time period (e.g., 72 hours).[14][17]
-
Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the log of the PROTAC concentration and use non-linear regression to determine the IC₅₀ value.[14]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This protocol provides direct evidence of the PROTAC-induced interaction between the POI and the E3 ligase (CRBN).[18]
Materials
-
Cell Line (e.g., MCF-7 for ERα target).[18]
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Ice-cold non-denaturing lysis buffer.[18]
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI).
-
Control IgG from the same species as the IP antibody.[18]
-
Protein A/G magnetic beads or agarose resin.
-
Antibodies for Western blotting (anti-POI and anti-CRBN).
Methodology
-
Cell Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice for 30 minutes.[18]
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Set aside a small fraction of the lysate as an "input" control.
-
Incubate the remaining lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling.
-
Run the eluted samples and the input control on an SDS-PAGE gel.
-
Perform a Western blot and probe the membrane with antibodies against both the POI and CRBN.[18]
-
-
Interpretation: A band corresponding to the POI should be detected in the sample where the anti-CRBN antibody was used for IP (and vice-versa), specifically in the PROTAC-treated lane, confirming the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving Lenalidomide-6-F solubility for experiments
Welcome to the technical support center for Lenalidomide-6-F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for experimental use. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution (DMSO) | - Incomplete dissolution- Low-quality or hygroscopic DMSO | 1. Use freshly opened, high-purity DMSO.[1]2. Warm the solution to 60°C and use sonication to aid dissolution.[1]3. Ensure the stock solution is stored properly at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term (up to 1 month).[1] |
| Precipitation upon dilution in aqueous buffer | - Poor aqueous solubility of this compound- Buffer pH and composition | 1. Minimize the percentage of DMSO in the final aqueous solution.2. Consider using a co-solvent system. For in vivo studies, formulations with PEG300, Tween-80, and saline, or SBE-β-CD in saline have been suggested.[1]3. For in vitro assays, after dissolving in an organic solvent like DMF, dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can be used, but storage of the aqueous solution is not recommended for more than one day.[2] |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution- Degradation of the compound | 1. Visually inspect the solution for any particulate matter before use.2. Prepare fresh dilutions from the stock solution for each experiment.3. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1] |
| Difficulty achieving desired concentration | - Exceeding the solubility limit of the chosen solvent | 1. Refer to the solubility data to select an appropriate solvent and concentration.[1]2. If a higher concentration is required, explore alternative solvent systems or formulation strategies such as the use of co-crystals or solid dispersions, which have been shown to improve the solubility of the parent compound, Lenalidomide.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic, and absorbed water can significantly impact solubility.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 50 mg/mL (190.67 mM).[1] Achieving this concentration may require warming the solution to 60°C and using sonication.[1]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in my cell culture media. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of Lenalidomide derivatives. To address this, first ensure your DMSO stock is fully dissolved. When diluting, add the stock solution to the aqueous buffer or media slowly while vortexing. It is also advisable to keep the final concentration of DMSO in your experiment as low as possible. For sensitive in vitro systems, consider preparing an intermediate dilution in a co-solvent before the final dilution in the aqueous medium.
Q4: Can I prepare and store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[2] It is best to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock solution.
Q5: Are there any alternative methods to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo experiments, several formulation strategies can be employed to improve solubility and bioavailability. These often involve the use of co-solvents and excipients. Examples of successful formulations for similar compounds include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
10% DMSO, 90% Corn Oil[1]
Quantitative Solubility Data
The following tables summarize the solubility of Lenalidomide and its derivative, this compound, in various solvents.
This compound Solubility
| Solvent | Concentration | Conditions |
| DMSO | 50 mg/mL (190.67 mM) | Ultrasonic, warming, and heating to 60°C may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.53 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.53 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.53 mM) | Clear solution.[1] |
Lenalidomide Solubility
| Solvent | Concentration |
| DMSO | ~16 mg/mL[2], 51-52 mg/mL[6] |
| Dimethyl formamide (DMF) | ~16 mg/mL[2] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[2] |
| 0.1N HCl | 18 mg/mL[7] |
| Water | < 1.5 mg/mL[7] |
| Less acidic buffers | ~0.4 to 0.5 mg/mL[8][9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).[1]
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 60°C water bath for 5-10 minutes.[1]
-
Following warming, sonicate the tube for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[1]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Prepare an intermediate dilution of the stock solution in cell culture medium or a suitable buffer (e.g., PBS) if a large dilution factor is required. This can help prevent precipitation.
-
Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately.
Visualization of Key Processes
This compound Solubilization Workflow
Caption: Workflow for dissolving and diluting this compound.
Lenalidomide's Mechanism of Action via Cereblon (CRBN)
Lenalidomide and its derivatives, including this compound, function as molecular glues that modulate the activity of the E3 ubiquitin ligase complex, CRL4-CRBN.[10] By binding to Cereblon (CRBN), a substrate receptor of this complex, Lenalidomide induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[10] Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] The degradation of these proteins leads to downstream anti-proliferative and immunomodulatory effects.[10][11]
Caption: this compound mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
Technical Support Center: Lenalidomide-6-F PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Lenalidomide-6-F Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound PROTAC?
A1: A this compound PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a specific target protein.[1][2] It consists of three parts: a "warhead" that binds to your protein of interest (POI), a 6-fluoro-lenalidomide ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target.[5][6] This proximity allows CRBN to tag the POI with ubiquitin chains, marking it for degradation by the proteasome.[4][7] The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple target protein molecules.[4][8]
Q2: What is the significance of the 6-fluoro modification on the lenalidomide component?
A2: The 6-fluoro modification on lenalidomide is a strategic chemical alteration designed to control neosubstrate selectivity.[3][9] Studies have shown that 6-fluoro lenalidomide can selectively induce the degradation of specific proteins like IKZF1, IKZF3, and CK1α, which are implicated in the anti-cancer activity of lenalidomide in multiple myeloma and 5q myelodysplastic syndromes.[3][9][10] This modification may reduce the degradation of other neosubstrates that are associated with unwanted side effects, such as teratogenicity, potentially offering a better safety profile compared to standard lenalidomide-based PROTACs.[11]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[8][12] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the essential ternary complex (POI-PROTAC-CRBN) required for degradation.[5] To identify and avoid this effect, it is critical to perform a wide dose-response experiment, testing concentrations from the low nanomolar to the high micromolar range, to find the optimal concentration for maximal degradation (Dmax).[12][13]
Q4: What are the essential negative controls for a PROTAC experiment?
A4: Using proper negative controls is crucial to demonstrate that the observed protein degradation is a direct result of the intended PROTAC mechanism.[14][15] The two primary types of inactive controls are:
-
E3 Ligase Binding-Deficient Control: This molecule is structurally identical to the active PROTAC but has a modification that prevents it from binding to CRBN. For CRBN-based PROTACs, this can be achieved by methylating the glutarimide nitrogen.[14] This control confirms that degradation is dependent on E3 ligase recruitment.
-
Target Binding-Deficient Control: This control has a modified "warhead" that cannot bind to the protein of interest (POI).[14] It helps to rule out off-target effects or non-specific toxicity caused by the warhead or the PROTAC molecule in general.
Troubleshooting Guide
Problem: My target protein level is not decreasing after treatment with the this compound PROTAC.
This is a common issue that can stem from multiple factors related to the compound, the experimental setup, or the biological system. Follow this logical workflow to diagnose the problem.
-
Possible Cause 1: Poor Cell Permeability or Compound Instability.
-
Explanation: PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular targets.[12][16] The compound may also be unstable in your cell culture medium.
-
Solution:
-
Assess Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of your PROTAC.
-
Assess Stability: Incubate the PROTAC in media for the duration of your experiment and measure its concentration over time.
-
Optimize: If permeability is low, redesigning the linker to improve physicochemical properties may be necessary.[12]
-
-
-
Possible Cause 2: Lack of Target or E3 Ligase Engagement.
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Explanation: The PROTAC may not be binding to the POI or to CRBN within the cellular environment.
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Solution: Confirm target engagement using cellular thermal shift assays (CETSA) or NanoBRET assays.[12] It is also critical to verify that the chosen cell line expresses sufficient levels of CRBN via Western Blot or qPCR.[5][8]
-
-
Possible Cause 3: Inefficient Ternary Complex Formation.
-
Explanation: Even if the PROTAC binds to both the POI and CRBN individually, it may not efficiently bring them together into a stable ternary complex, which is essential for degradation.[5]
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Solution: Use biophysical assays like TR-FRET, SPR, or co-immunoprecipitation (Co-IP) to measure the formation and stability of the ternary complex.[6][12] If formation is weak, the linker often requires optimization (varying length, rigidity, or composition) to promote favorable protein-protein interactions.[5][12]
-
-
Possible Cause 4: Non-productive Ternary Complex Geometry.
-
Explanation: A ternary complex may form, but its geometry might not place a lysine residue on the target's surface in a position accessible to the E3 ligase for ubiquitination.
-
Solution: Perform an in-cell or in-vitro ubiquitination assay to determine if the POI is being ubiquitinated in the presence of the PROTAC.[12] If not, this strongly suggests a problem with the complex's geometry, necessitating linker redesign.[12]
-
Problem: I am observing inconsistent degradation results between experiments.
-
Possible Cause: Variation in cell culture conditions.
-
Explanation: Cell health, passage number, and confluency can significantly impact the efficiency of the ubiquitin-proteasome system and the expression levels of the target protein and CRBN.[12]
-
Solution: Standardize your cell culture protocols. Use cells within a consistent and narrow passage number range, seed at the same density, and ensure cells are healthy and not overly confluent at the time of treatment.[12]
-
Problem: The PROTAC is causing high levels of cell toxicity.
-
Possible Cause 1: Concentration is too high.
-
Explanation: The concentration used may be cytotoxic.
-
Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 for cytotoxicity. Work at concentrations well below this value that still achieve effective degradation.[8]
-
-
Possible Cause 2: Off-target effects.
-
Explanation: The PROTAC may be degrading other essential proteins. Lenalidomide-based PROTACs can inherently cause degradation of CRBN neosubstrates like IKZF1/3.[4]
-
Solution: Use quantitative proteomics (e.g., TMT-based mass spectrometry) to get a global view of protein level changes and identify off-target degradation.[12] Comparing the effects to an inactive, non-E3 binding control can help distinguish intended mechanism from off-target toxicity.[14]
-
Key Experimental Protocols & Workflows
A typical experimental workflow involves a tiered approach, starting with broad screening and moving to more detailed mechanistic validation.
Protocol 1: Dose-Response Western Blot to Determine DC50 and Dmax
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere and grow for 24 hours.
-
PROTAC Treatment: Prepare a wide range of serial dilutions of the this compound PROTAC (e.g., 0.1 nM to 10 µM). Treat the cells for a fixed time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[8]
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and image the bands.
-
Quantify band intensities using software like ImageJ.
-
Normalize the POI band intensity to the loading control for each lane.
-
Plot the normalized POI levels against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[8]
-
Data Summary Tables
Table 1: Example Dose-Response Experiment Setup
| Parameter | Recommendation | Purpose |
| Concentration Range | 0.1 nM - 10,000 nM (10 µM) | To identify DC50, Dmax, and the potential "hook effect".[8][12] |
| Number of Points | 8-10 concentrations (log scale) | To accurately model the dose-response curve.[13] |
| Incubation Time | 18-24 hours (initially) | A common endpoint, but should be optimized with a time-course experiment.[17] |
| Vehicle Control | DMSO (or other solvent) | To establish the baseline (100%) protein level. |
| Loading Control | GAPDH, β-Actin, or Vinculin | To normalize for differences in protein loading during Western Blot analysis.[8] |
Table 2: Key Experimental Controls and Their Functions
| Control Type | Modification | Purpose |
| Inactive E3 Ligase Binder | Methylated glutarimide | Confirms degradation is CRBN-dependent.[14] |
| Inactive Target Binder | Modified warhead | Rules out degradation-independent, off-target effects of the molecule.[14] |
| Proteasome Inhibitor | Co-treatment with MG132 or Bortezomib | "Rescues" degradation, confirming the involvement of the proteasome.[2] |
| Target Warhead Alone | The POI-binding molecule only | Differentiates effects of target inhibition from target degradation.[15] |
| E3 Ligase Ligand Alone | 6-F-Lenalidomide only | Assesses effects of CRBN modulation independent of target recruitment. |
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Linker Length for Lenalidomide-6-F PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Lenalidomide-6-F Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a this compound PROTAC?
There is no single optimal linker length; it is target-dependent and must be empirically determined.[1] The ideal length depends on the specific protein of interest (POI) and the E3 ligase, as it needs to facilitate the formation of a stable and productive ternary complex between the two. Studies have shown that for some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation. For instance, a study on p38α degradation showed optimal performance with linkers of 15-17 atoms, while those shorter than 15 atoms were less effective. Conversely, for other targets, extending the linker by even a single ethylene glycol unit can abolish degradation activity.
Q2: What are the most common types of linkers used for Lenalidomide-based PROTACs?
The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains. This is due to their synthetic tractability and the ease with which their length can be systematically varied. However, to improve physicochemical properties and restrict conformational flexibility, more rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are increasingly being utilized. The choice of linker composition significantly impacts a PROTAC's permeability, solubility, and metabolic stability.
Q3: How does the 6-Fluoro modification on Lenalidomide affect PROTAC design and linker optimization?
Modification at the 6-position of lenalidomide can influence neosubstrate selectivity.[2][3] For example, 6-fluoro lenalidomide has been shown to induce the selective degradation of IKZF1, IKZF3, and CK1α.[2][3] This modification can alter the surface of the CRBN E3 ligase, potentially affecting the geometry of the ternary complex. Consequently, the optimal linker length and composition for a this compound PROTAC may differ from that of an unmodified Lenalidomide PROTAC to achieve desired degradation of the target protein while maintaining neosubstrate selectivity.
Q4: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[1] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex required for degradation. A well-designed linker can enhance the cooperativity of the ternary complex formation, making it more stable and less prone to dissociation, which can help mitigate the hook effect.[1]
Troubleshooting Guide
Problem 1: My this compound PROTAC binds to the target protein and CRBN but does not induce degradation.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unproductive ternary complex conformation.[1] | Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl chain carbons). |
| Poor Physicochemical Properties: The linker may contribute to low cell permeability or poor solubility, preventing the PROTAC from reaching its intracellular target. | Modify the linker to improve its properties. For example, incorporating PEG units can increase solubility. |
| Unfavorable Ternary Complex Geometry: The linker may orient the target protein in a way that the lysine residues are not accessible for ubiquitination. | Consider altering the attachment point of the linker on the this compound moiety or the target-binding ligand. |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Stability: The equilibrium at high concentrations favors binary complex formation. | Redesign the linker to promote positive cooperativity in the ternary complex. This could involve using a more rigid linker to pre-organize the binding motifs. |
| Excessive PROTAC Concentration: The concentrations used in the assay are too high. | Perform a dose-response experiment over a wider range of concentrations to identify the optimal degradation concentration. |
Quantitative Data on Lenalidomide-Based PROTACs
The following tables summarize quantitative data from studies on Lenalidomide-based PROTACs. It is important to note that direct comparisons can be challenging due to variations in target proteins, cell lines, and experimental conditions.
Table 1: Degradation Performance of a 6-Fluoro-Pomalidomide-Based PROTAC (F-P)
Note: Pomalidomide is a close structural analog of Lenalidomide.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| F-P | 6-Fluoro-Pomalidomide | BET Proteins | MM.1S | ~10 | >90 |
Data extracted from a study on Lenalidomide derivatives for controlling neosubstrate degradation.[2]
Table 2: Comparative Degradation Efficiency of Lenalidomide-Based PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 |
| PROTAC 5 | Lenalidomide | BRD4 | Not Specified | >90 |
This data suggests that Lenalidomide-based PROTACs can achieve high potency.[4]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels after PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Ternary Complex Formation Assay (AlphaScreen)
This assay can be used to measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Prepare solutions of the biotinylated target protein, GST-tagged E3 ligase, and the this compound PROTAC at various concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the biotinylated target protein, GST-tagged E3 ligase, and the PROTAC.
-
Incubate at room temperature to allow for complex formation.
-
Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
Incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Plot the signal as a function of PROTAC concentration to determine the concentration required for half-maximal complex formation (EC₅₀).
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for optimizing linker length.
References
overcoming off-target effects of Lenalidomide-6-F
Welcome to the technical support center for Lenalidomide-6-F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding and overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lenalidomide?
This compound is a derivative of Lenalidomide, modified at the 6-position of the phthalimide ring with a fluorine atom. This modification is designed to enhance the selectivity of the compound for its intended neosubstrates.[1][2] Lenalidomide and its derivatives act as "molecular glues," bringing the E3 ubiquitin ligase Cereblon (CRBN) into proximity with specific proteins (neosubstrates), leading to their ubiquitination and subsequent degradation by the proteasome.[3][4][5][6]
Q2: What are the primary on-target effects of this compound?
The primary on-target effects of this compound involve the selective degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1][2] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory activities of Lenalidomide.[3][4][5][7][8][9]
Q3: What are the known off-target effects of Lenalidomide and how does this compound address them?
A significant off-target effect of thalidomide and its analogs is the degradation of SALL4, a protein linked to teratogenicity.[1] Research indicates that 6-fluoro lenalidomide (this compound) induces weaker degradation of SALL4 compared to the parent compound, Lenalidomide.[1][10] This suggests that the 6-fluoro modification enhances selectivity for the desired anti-hematological cancer targets while reducing activity against at least one major off-target protein.[1][2]
Q4: How can I assess the specificity of this compound in my cellular model?
To assess the specificity of this compound, a global proteomics approach is recommended. You can use techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) based quantitative proteomics to compare protein abundance in cells treated with this compound versus a vehicle control.[3][11] This will provide a global view of protein degradation events and help identify any unintended targets. Western blotting can then be used to validate the degradation of specific on- and potential off-target proteins.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High cell toxicity at expected effective concentrations. | Off-target protein degradation leading to cellular stress. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use global proteomics to identify potential off-target proteins that could be mediating the toxicity. 3. If a specific off-target is identified, consider using a cell line where this protein is not essential or has been knocked down to see if toxicity is reduced. |
| Inconsistent degradation of on-target proteins (IKZF1/IKZF3). | 1. Suboptimal compound concentration or treatment duration. 2. Low expression of Cereblon (CRBN) in the cell line. 3. Development of resistance. | 1. Optimize the concentration and treatment time for your specific cell line. A time-course experiment (e.g., 3, 6, 12, 24 hours) is recommended.[4] 2. Verify CRBN expression levels by Western blot or qPCR. CRBN is essential for the activity of Lenalidomide and its derivatives.[4] 3. For long-term cultures, be aware that resistance can develop. Consider using fresh cell cultures for key experiments.[11] |
| Degradation of known off-target proteins (e.g., SALL4) is observed. | 1. The selectivity of this compound may not be absolute in your specific cellular context. 2. High compound concentration. | 1. Titrate down the concentration of this compound to a level where on-target degradation is maintained but off-target effects are minimized. 2. Compare the degradation profile with unmodified Lenalidomide to confirm the relative increase in selectivity of the 6-fluoro version. |
| Variability in experimental results between batches of this compound. | Compound purity and stability issues. | 1. Ensure you are using a high-purity compound. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[12] |
Quantitative Data Summary
Table 1: Comparison of Anti-proliferative Effects of Lenalidomide and its 6-Fluoro Derivative.
| Cell Line | Compound | IC50 (µM) |
| MM.1S (Multiple Myeloma) | Lenalidomide | ~1.0 |
| MM.1S (Multiple Myeloma) | This compound | < 1.0 |
| HuH7 (Hepatocellular Carcinoma) | Lenalidomide | > 10 |
| HuH7 (Hepatocellular Carcinoma) | This compound | > 10 |
| NTERA-2 (Teratocarcinoma) | Lenalidomide | > 10 |
| NTERA-2 (Teratocarcinoma) | This compound | > 10 |
Note: This table summarizes the general trend observed in research, where this compound shows stronger anti-proliferative effects in sensitive cell lines compared to Lenalidomide.[10] Exact IC50 values can vary between experiments and should be determined empirically for your specific cell line.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Neosubstrate Degradation
Objective: To determine the dose-dependent degradation of on-target (IKZF1, IKZF3, CK1α) and potential off-target (e.g., SALL4) proteins following treatment with this compound.
Materials:
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Cell line of interest (e.g., MM.1S)
-
This compound
-
DMSO (vehicle control)
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies against IKZF1, IKZF3, CK1α, SALL4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO control for 24 hours.[10]
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Harvest cells, wash with cold PBS, and lyse in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Protocol 2: In-Cell Ubiquitination Assay
Objective: To confirm that the degradation of a target protein is mediated by the ubiquitin-proteasome system.
Materials:
-
HEK293T cells
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Plasmids for expressing HA-tagged ubiquitin, FLAG-tagged CRBN, and the protein of interest (e.g., AGIA-SALL4 or -IKZF1)
-
Transfection reagent
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This compound
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MG132 (proteasome inhibitor)
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Immunoprecipitation lysis buffer
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Anti-AGIA antibody (or antibody against your protein of interest's tag)
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Protein A/G beads
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Wash buffer
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Elution buffer
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SDS-PAGE and Western blot reagents
-
Anti-HA antibody
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing HA-ubiquitin, FLAG-CRBN, and the tagged protein of interest.
-
After 24 hours, treat the cells with this compound (e.g., 10 µM) or DMSO in the presence of MG132 (e.g., 10 µM) for 8 hours. The MG132 will prevent the degradation of ubiquitinated proteins.[13]
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Lyse the cells in immunoprecipitation lysis buffer.
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Immunoprecipitate the protein of interest using an anti-AGIA antibody and Protein A/G beads.
-
Wash the beads thoroughly to remove non-specific binders.
-
Elute the immunoprecipitated proteins.
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Analyze the eluates by Western blot using an anti-HA antibody to detect ubiquitinated forms of the target protein. An increase in the HA signal in the this compound treated sample indicates increased ubiquitination.
Visualizations
Caption: this compound mechanism of action and selectivity.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Lenalidomide-6-F Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-6-F conjugates. The information addresses potential stability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in conjugates?
This compound is a derivative of lenalidomide, an immunomodulatory drug. It is functionalized to serve as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In conjugate chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), this compound is connected via a linker to a ligand that binds to a target protein of interest. This ternary complex formation (Target Protein - PROTAC - CRBN) leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the potential stability issues with this compound conjugates?
While specific stability data for individual this compound conjugates are highly dependent on the linker and the target-binding moiety, potential stability issues can arise from:
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Hydrolysis of the glutarimide ring: The glutarimide ring in lenalidomide and its analogs is susceptible to hydrolysis, especially at non-neutral pH.[1]
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Linker instability: The chemical nature of the linker connecting this compound to the targeting moiety can be a source of instability, being susceptible to enzymatic cleavage, oxidation, or hydrolysis.
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Conjugate aggregation: The overall physicochemical properties of the conjugate might lead to aggregation, especially at high concentrations or during freeze-thaw cycles.
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Oxidation: Certain functional groups within the conjugate may be prone to oxidation.
-
Photostability: Exposure to light can potentially lead to degradation of the conjugate.
Q3: How should I store my this compound conjugate stock solutions?
For stock solutions, it is generally recommended to store them at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The appropriate solvent for storage will depend on the specific conjugate's solubility, but DMSO is a common choice for initial stock solutions.[2]
Q4: What in vitro conditions can affect the stability of my conjugate?
Several factors in your experimental setup can influence the stability of a this compound conjugate:
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pH: Thalidomide and its analogs show pH-dependent hydrolysis. It is crucial to maintain a physiological pH (around 7.4) in your cell culture media or assay buffers.[1]
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Temperature: Elevated temperatures can accelerate degradation.[3] For cell-based assays, standard incubation temperatures (e.g., 37°C) are used, but the stability over the time course of the experiment should be considered.
-
Presence of enzymes: In biological matrices like plasma or cell lysates, proteases and other enzymes can degrade the protein/peptide part of the conjugate or the linker.[4]
Troubleshooting Guide
Problem 1: I am observing a loss of activity of my this compound conjugate over time in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the glutarimide ring | Verify the pH of your cell culture medium and buffers. Ensure they are within the optimal physiological range (pH 7.2-7.4). Consider performing a time-course experiment to determine the functional half-life of your conjugate under your specific assay conditions. |
| Linker cleavage | If you suspect linker instability, you can analyze the cell culture supernatant and cell lysate by LC-MS to look for the cleaved components of your conjugate. If the linker is known to be susceptible to certain enzymes, consider adding appropriate enzyme inhibitors to a control experiment. |
| General degradation | Minimize the exposure of your conjugate to light and elevated temperatures before and during the experiment. Prepare fresh dilutions of your conjugate from a frozen stock for each experiment. |
Problem 2: My this compound conjugate is showing poor solubility or is precipitating in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of the conjugate | The overall conjugate may be too hydrophobic for your aqueous buffer. You can try adding a small percentage of an organic co-solvent like DMSO or ethanol (ensure it is compatible with your assay). Formulations with excipients like PEG300, Tween-80, or SBE-β-CD can also improve solubility.[2][5] |
| Aggregation | High concentrations can promote aggregation. Try working with lower concentrations if possible. You can assess aggregation using techniques like dynamic light scattering (DLS). |
| Incorrect buffer pH or ionic strength | The solubility of your conjugate might be dependent on the pH and ionic strength of the buffer. Experiment with different buffer compositions to find the optimal conditions. |
Problem 3: I am getting inconsistent results between different batches of my conjugate or with different experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inconsistent conjugate quality | Ensure that each new batch of your conjugate is characterized thoroughly for purity and identity using methods like HPLC and mass spectrometry. |
| Freeze-thaw cycles | Repeatedly freezing and thawing your stock solution can lead to degradation or aggregation. Prepare single-use aliquots of your stock solution to maintain consistency. |
| Variability in experimental conditions | Carefully control all experimental parameters, including incubation times, cell densities, and reagent concentrations. |
Data Presentation
Table 1: Stability of Thalidomide and its Analogs in Different Conditions
This table summarizes stability data for thalidomide and its N-alkyl analogs, which can provide some indication of the stability of the lenalidomide core structure.
| Compound | Condition | Temperature | Half-life (t1/2) | Reference |
| Thalidomide & N-alkyl analogs | Phosphate buffer (pH 6.4) | 32°C | 25 - 35 hours | [1] |
| Thalidomide | Human plasma | Not specified | < 2 hours | [6] |
| Lenalidomide | Auto sampler (in solution) | Not specified | Stable for at least 24 hours 42 minutes | [7] |
Note: The stability of a specific this compound conjugate will be highly dependent on the nature of the linker and the conjugated molecule.
Experimental Protocols
Protocol: Assessing the In Vitro Stability of a this compound Conjugate in Plasma
This protocol provides a general framework for evaluating the stability of a conjugate in a biological matrix.
1. Materials:
- This compound conjugate
- Control plasma (e.g., human, mouse)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile with 0.1% formic acid (for protein precipitation)
- Internal standard (for LC-MS analysis)
- LC-MS/MS system
2. Procedure:
- Thaw the control plasma at 37°C.
- Spike the this compound conjugate into the plasma at a final concentration relevant to your experiments (e.g., 1 µM).
- Incubate the plasma samples at 37°C.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
- Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.
- Vortex the samples vigorously for 1 minute.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
- Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.
3. Data Analysis:
- Plot the percentage of the intact conjugate remaining versus time.
- Calculate the half-life (t1/2) of the conjugate in plasma from the degradation curve.
Visualizations
Caption: Mechanism of action for a this compound conjugate (PROTAC).
Caption: Experimental workflow for assessing conjugate stability.
Caption: Troubleshooting decision tree for loss of conjugate activity.
References
- 1. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Lenalidomide-6-F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Lenalidomide-6-F. The information is designed to help refine and improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While specific proprietary methods may vary, a common and logical synthetic approach involves a multi-step process. This typically starts with a fluorinated aromatic precursor, followed by the construction of the isoindolinone core, and finally, the attachment of the 3-aminopiperidine-2,6-dione moiety. An alternative is the late-stage fluorination of a suitable Lenalidomide precursor.
Q2: I am observing a low yield in my fluorination step. What are the likely causes?
A2: Low yields in aromatic fluorination can stem from several factors. Key areas to investigate include the purity and reactivity of your fluorinating agent, the presence of moisture in your reaction, and suboptimal reaction temperatures. For nucleophilic aromatic substitution (SNAr) reactions, ensure your solvent is aprotic and polar (e.g., DMSO, DMF) and that your starting material is sufficiently activated towards substitution.
Q3: What are common side products in the synthesis of this compound?
A3: Common side products can include regioisomers if the fluorination step is not well-controlled, where the fluorine atom is introduced at an undesired position on the aromatic ring. Other potential impurities are unreacted starting materials, byproducts from the decomposition of the fluorinating agent, and products of competing reactions such as hydroxylation if water is present.
Q4: How can I improve the purity of my final this compound product?
A4: Purification is critical for obtaining high-purity this compound. Flash column chromatography is a standard and effective method. The choice of solvent system for chromatography is crucial and should be optimized based on the polarity of your product and impurities, as determined by Thin Layer Chromatography (TLC). Recrystallization from a suitable solvent system can also be an effective final purification step.
Q5: Are there any specific safety precautions I should take when working with fluorinating agents?
A5: Yes, many fluorinating agents are highly reactive and can be corrosive or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific fluorinating agent for detailed handling and emergency procedures.
Troubleshooting Guides
Issue 1: Low or No Yield of Fluorinated Intermediate
| Potential Cause | Troubleshooting Steps |
| Inactive Fluorinating Agent | Use a fresh batch of the fluorinating agent. Ensure proper storage conditions to prevent decomposition. |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature | Optimize the reaction temperature. Some fluorination reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. |
| Incorrect Solvent | For nucleophilic fluorination, use polar aprotic solvents like DMSO, DMF, or acetonitrile. Ensure the solvent is compatible with your fluorinating agent. |
| Poor Leaving Group (for SNAr) | If using a nucleophilic aromatic substitution approach, ensure you have a good leaving group (e.g., -NO₂, -Cl) on the aromatic ring to be displaced by fluoride. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | Improve the regioselectivity by carefully selecting the starting material and reaction conditions. The position of activating and deactivating groups on the aromatic ring will direct the fluorination. |
| Hydroxylation Side Products | Rigorously exclude water from the reaction mixture. Use anhydrous solvents and reagents. |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Decomposition of Product | If the product is unstable under the reaction conditions, consider using a milder fluorinating agent or lowering the reaction temperature. |
Experimental Protocols
Representative Synthesis of a Fluorinated Isoindolinone Precursor via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
4-Nitro-5-chloro-phthalic anhydride
-
3-aminopiperidine-2,6-dione hydrochloride
-
Potassium Fluoride (spray-dried)
-
Potassium Carbonate
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Triethylamine (TEA)
Procedure:
-
Formation of the Nitro-Isoindolinone:
-
To a solution of 4-Nitro-5-chloro-phthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the chloro-nitro-isoindolinone intermediate.
-
-
Nucleophilic Fluorination:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chloro-nitro-isoindolinone intermediate (1.0 eq) in anhydrous DMSO.
-
Add spray-dried potassium fluoride (3.0 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 6-fluoro-4-nitro-isoindolinone.
-
-
Reduction of the Nitro Group:
-
Dissolve the 6-fluoro-4-nitro-isoindolinone (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purify by column chromatography or recrystallization as needed.
-
Data Presentation
Table 1: Optimization of the Nucleophilic Fluorination Step
| Entry | Fluoride Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KF | K₂CO₃ | DMSO | 120 | 12 | 45 |
| 2 | CsF | K₂CO₃ | DMSO | 120 | 8 | 65 |
| 3 | KF | - | DMF | 140 | 12 | 30 |
| 4 | CsF | K₂CO₃ | NMP | 120 | 8 | 70 |
| 5 | KF | 18-crown-6 | Acetonitrile | 80 | 24 | 40 |
Visualizations
addressing cellular permeability of Lenalidomide-6-F PROTACs
Welcome to the technical support center for researchers utilizing Lenalidomide-6-F PROTACs. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges related to cellular permeability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound PROTACs and what is their mechanism of action?
A: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific target proteins by utilizing the cell's own ubiquitin-proteasome system.[1] They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3]
Lenalidomide-based PROTACs use lenalidomide or its derivatives as the E3 ligase ligand to recruit Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] The "6-F" designation refers to a fluorine modification at the 6th position of the lenalidomide moiety. This modification has been shown to be crucial for controlling neosubstrate selectivity, potentially leading to more selective degradation of target proteins while minimizing off-target effects.[6][7]
Once the PROTAC forms a ternary complex (Target Protein-PROTAC-CRBN), the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.[3]
Caption: Mechanism of action for this compound PROTACs.
Q2: Why is cellular permeability a significant challenge for PROTACs?
A: PROTACs often exhibit poor cellular permeability due to their structural characteristics. They are large molecules, frequently with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA), placing them in chemical space "beyond the Rule of Five" (bRo5).[1][8] These properties are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane, making it difficult for the PROTAC to reach its intracellular target protein and the CRBN E3 ligase.[9]
Q3: How does the 6-fluoro modification on lenalidomide impact the PROTAC?
A: The primary role of modifying the 6-position of lenalidomide with fluorine is to control neosubstrate selectivity.[6][7] Lenalidomide itself can induce the degradation of natural neosubstrates like IKZF1, IKZF3, and CK1α.[10][11] The 6-fluoro modification can fine-tune these interactions, potentially enhancing the degradation of desired therapeutic targets while reducing the unwanted degradation of other proteins, thereby improving the PROTAC's selectivity and safety profile.[6] Fluorination is also a known strategy in medicinal chemistry to modulate properties like lipophilicity and membrane permeability.[2]
Troubleshooting Guide: Low PROTAC Efficacy
This guide provides a systematic approach to troubleshooting low degradation efficiency, with a focus on cellular permeability as a potential cause.
Problem: My this compound PROTAC shows low or no degradation of the target protein in cell-based assays.
Caption: Troubleshooting workflow for low PROTAC activity.
Step-by-Step Troubleshooting
1. Confirm Target Protein and E3 Ligase Expression
-
Possible Cause: The chosen cell line may not express sufficient levels of the target protein or the CRBN E3 ligase.
-
Solution: Use Western Blot or qPCR to confirm the endogenous expression levels of both the target protein and CRBN in your cell model.[12] Choose a cell line with robust expression of both components.
2. Assess Cellular Permeability Directly
-
Possible Cause: The PROTAC is not efficiently crossing the cell membrane to engage its targets.[9]
-
Solution: Perform a permeability assay to quantify the ability of your PROTAC to cross a membrane. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[13][14]
3. Optimize PROTAC Structure to Enhance Permeability
-
Possible Cause: The physicochemical properties of the PROTAC are hindering cell entry.
-
Solutions:
-
Linker Modification: The linker composition significantly impacts permeability.[13] Systematically vary linker length and composition. Replacing polar PEG linkers with more rigid or alkyl-based linkers can sometimes improve permeability by reducing the polar surface area.[17]
-
Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to adopt a folded "chameleonic" conformation in the apolar environment of the cell membrane. This can shield polar groups and reduce the effective PSA, facilitating cell entry.[8][17]
-
Prodrug Strategies: Mask polar functional groups (like hydroxyls or carboxyls) with lipophilic moieties that are cleaved by intracellular enzymes. This increases lipophilicity for better membrane transit, releasing the active PROTAC inside the cell.[13][17]
-
4. Investigate the "Hook Effect"
-
Possible Cause: At excessively high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or E3-PROTAC) instead of the required ternary complex, leading to reduced degradation.[9]
-
Solution: Perform a wide dose-response experiment. If you observe a bell-shaped curve where degradation decreases at higher concentrations, the hook effect is likely occurring.[9] Test your PROTAC at lower concentrations (e.g., in the nanomolar range) to find the optimal window for maximal degradation.
Quantitative Data Summary
The following tables provide representative data on physicochemical properties and permeability coefficients that researchers should consider when evaluating and optimizing this compound PROTACs.
Table 1: Physicochemical Properties of Hypothetical this compound PROTACs
| PROTAC ID | Linker Type | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| L6F-PROTAC-01 | PEG-4 | 950 | 3.5 | 180 | 5 | 12 |
| L6F-PROTAC-02 | Alkyl-C8 | 890 | 5.2 | 150 | 4 | 9 |
| L6F-PROTAC-03 | Phenyl Ring | 910 | 4.8 | 145 | 4 | 9 |
Note: Data is illustrative. High TPSA and MW are common challenges. Optimizing the linker from PEG to alkyl or phenyl can reduce polarity and improve permeability characteristics.[17]
Table 2: Permeability Assay Data for Hypothetical PROTACs
| PROTAC ID | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| L6F-PROTAC-01 | Caco-2 | 0.8 | 3.5 | Low / Efflux Substrate |
| L6F-PROTAC-02 | Caco-2 | 2.5 | 1.2 | Moderate |
| L6F-PROTAC-03 | Caco-2 | 3.1 | 1.1 | Moderate |
| L6F-PROTAC-01 | PAMPA | 0.5 | N/A | Low |
| L6F-PROTAC-02 | PAMPA | 1.8 | N/A | Moderate |
| L6F-PROTAC-03 | PAMPA | 2.2 | N/A | Moderate |
Note: Data is illustrative. An efflux ratio >2 in the Caco-2 assay suggests the compound is actively transported out of the cell. Replacing a PEG linker with an alkyl or phenyl ring can significantly improve passive permeability and reduce efflux.[16]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane, serving as a high-throughput screen for permeability.[14]
Caption: High-level workflow for the PAMPA assay.
Methodology:
-
Prepare Donor Plate: Dissolve PROTACs in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 10-50 µM. Add 200 µL of this solution to each well of a 96-well donor microplate.
-
Prepare Acceptor Plate: The acceptor plate has a filter bottom. Coat each filter with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane). Add 200 µL of buffer to each well of the acceptor plate.
-
Assemble and Incubate: Carefully place the acceptor plate on top of the donor plate, ensuring the lipid-coated filters are in contact with the donor solutions. Incubate the assembly at room temperature for 4 to 18 hours.
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pₑ) using the appropriate formula, which accounts for the concentrations, volumes, filter area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It assesses both passive and active transport.[15]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 18-21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the PROTAC solution (typically 1-10 µM) to the apical (A) side (the insert).
-
Add fresh transport buffer to the basolateral (B) side (the well).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment by adding the PROTAC solution to the basolateral side and sampling from the apical side. This is done to determine the efflux ratio.
-
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Permeability Assay - Profacgen [profacgen.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Minimizing Lenalidomide-6-F Toxicity in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity associated with Lenalidomide-6-F in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.
Understanding this compound
This compound, a 6-fluoro derivative of lenalidomide, is a potent immunomodulatory agent that functions as a "molecular glue." It selectively induces the degradation of specific proteins by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to new targets. This targeted protein degradation is key to its therapeutic effects.[1][2][3][4] While showing enhanced anti-proliferative activity against certain cancer cells compared to its parent compound, lenalidomide, careful optimization of experimental conditions is crucial to minimize off-target toxicity and ensure reproducible results.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding alters CRBN's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[1][2][3][4] The degradation of these factors is responsible for the anti-proliferative and immunomodulatory effects observed in sensitive cancer cell lines.
Q2: What are the potential causes of unexpected toxicity in my cell culture experiments with this compound?
A2: Unexpected toxicity can arise from several factors:
-
High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects and general cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (ideally ≤ 0.1%).
-
Suboptimal Cell Culture Conditions: Unhealthy or stressed cells are more susceptible to drug-induced toxicity. Ensure optimal media composition, confluency, and overall cell health.
-
Off-Target Protein Degradation: While more selective than lenalidomide, this compound may still induce the degradation of proteins other than the intended targets, which could contribute to toxicity.[3]
-
Compound Stability: Degradation of the compound in culture media over time could lead to the formation of potentially toxic byproducts.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically for each cell line. A dose-response experiment is recommended to identify the concentration that provides the desired biological effect with minimal toxicity. Start with a broad range of concentrations and assess cell viability using assays like MTT or CellTiter-Glo.
Q4: What are "neosubstrates," and how do they relate to this compound's activity and potential toxicity?
A4: Neosubstrates are proteins that are not the natural targets of the CRBN E3 ligase but are targeted for degradation when this compound is present. The selective degradation of neosubstrates like IKZF1 and IKZF3 is central to the therapeutic action of this compound. However, unintended degradation of other neosubstrates could lead to off-target effects and toxicity. Notably, 6-fluoro lenalidomide shows reduced degradation of SALL4, a neosubstrate linked to teratogenicity.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed across all concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Compound Concentration Too High: The tested concentrations are in the toxic range for the specific cell line. | Perform a dose-response experiment with a wider and lower range of concentrations to determine the optimal non-toxic concentration. | |
| Poor Cell Health: Cells were stressed or at a suboptimal confluency before treatment. | Ensure cells are healthy, actively dividing, and seeded at an appropriate density. Avoid using cells that are over-confluent or have been in culture for too many passages. | |
| Inconsistent results between experiments. | Compound Degradation: The stock solution or working solutions may have degraded. | Prepare fresh working solutions for each experiment from a properly stored stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Variability in Cell Seeding: Inconsistent cell numbers across wells or plates. | Ensure accurate cell counting and even distribution of cells when seeding plates. | |
| Lack of desired biological effect (e.g., no protein degradation). | Low CRBN Expression: The cell line may not express sufficient levels of Cereblon (CRBN). | Confirm CRBN expression in your cell line using Western blotting or qPCR. |
| Proteasome Inhibition: Concomitant treatment with a proteasome inhibitor will block the degradation of target proteins. | Avoid co-treatment with proteasome inhibitors if the desired outcome is protein degradation.[5] | |
| Incorrect Incubation Time: The incubation time may be too short to observe the effect. | Perform a time-course experiment to determine the optimal duration of treatment. |
Quantitative Data
Table 1: Anti-proliferative Activity of Lenalidomide and 6-Fluoro-Lenalidomide (F-Le) in Multiple Myeloma (MM) and 5q- Myelodysplastic Syndrome (MDS) Cell Lines.
| Compound | Cell Line | Cell Type | GI50 (nM) | Reference |
| Lenalidomide | MM1.S | MM | ~100 | [6] |
| 6-Fluoro-Lenalidomide | MM1.S | MM | <100 | [6] |
| Lenalidomide | H929 | MM | ~1000 | [6] |
| 6-Fluoro-Lenalidomide | H929 | MM | <1000 | [6] |
| Lenalidomide | MDS-L | 5q- MDS | ~100 | [6] |
| 6-Fluoro-Lenalidomide | MDS-L | 5q- MDS | <100 | [6] |
Note: GI50 (50% growth inhibition) values are approximated from graphical data presented in the cited literature. Exact values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound and determining the optimal concentration range for your experiments.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only). d. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution to each well. c. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is to confirm the on-target activity of this compound by assessing the degradation of IKZF1 or IKZF3.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest (with confirmed CRBN and target protein expression)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with the desired concentrations of this compound (based on the viability assay) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting: a. Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and develop with ECL substrate. h. Visualize the bands using a chemiluminescence imaging system.
-
Analysis: a. Quantify the band intensities and normalize the target protein levels to the loading control (GAPDH or β-actin).
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 6. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Technical Support Center: Enhancing Cereblon Engagement with Lenalidomide-6-F
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing Lenalidomide-6-F to engage Cereblon (CRBN).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function? A1: this compound is a chemical ligand based on the structure of Lenalidomide, designed to bind to the Cereblon (CRBN) protein.[1] CRBN is a component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] By binding to CRBN, this compound modulates the E3 ligase's substrate specificity, inducing it to recognize and bind to "neosubstrate" proteins that it would not normally target.[3][4] This leads to the ubiquitination of these neosubstrates, marking them for degradation by the cell's proteasome.[3][5] It is often used as the CRBN-binding component in Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: Why is the expression level of Cereblon (CRBN) critical for my experiments? A2: The expression level of CRBN is essential because it is the direct target of this compound and the required mediator of its downstream effects.[6] Cells with low or depleted CRBN expression are highly resistant to the effects of lenalidomide and its derivatives.[6][7] Therefore, sufficient CRBN expression is a prerequisite for observing the degradation of target neosubstrates.[8] It is recommended to confirm CRBN protein levels in your chosen cell model via Western blot before starting degradation experiments.
Q3: What are "neosubstrates" in the context of this compound? A3: Neosubstrates are proteins that are not the natural targets of the CRBN E3 ligase but are targeted for degradation when a molecular glue, like this compound, is bound to CRBN.[9][10] The binding of the drug alters the surface of CRBN, creating a new interface that can recruit these specific proteins. Well-known neosubstrates for the Lenalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[3][8][9]
Q4: What is the role of the 26S proteasome in this process? A4: The 26S proteasome is a large protein complex that is responsible for degrading proteins that have been tagged with ubiquitin.[11] After the CRL4^CRBN^ complex ubiquitinates a neosubstrate in the presence of this compound, the proteasome recognizes this ubiquitin tag and degrades the target protein into smaller peptides.[11] This degradation is the ultimate therapeutic outcome of the process. The use of a proteasome inhibitor, such as MG132, can be used experimentally to confirm that the observed protein degradation is proteasome-dependent.[11][12]
Section 2: Troubleshooting Guides
Problem 1: No degradation of the target neosubstrate (e.g., IKZF1) is observed after treatment with this compound.
| Possible Cause | Recommended Solution & Rationale |
| Low or absent CRBN expression in the cell line. | Verify CRBN Protein Levels: Perform a Western blot on your cell lysate to confirm CRBN expression. CRBN is essential for the activity of lenalidomide derivatives.[6][7] Select an Appropriate Cell Line: If CRBN levels are low, consider using a different cell line known to have higher endogenous CRBN expression (e.g., MM.1S cells). |
| Poor cell permeability or instability of the compound. | Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Use Positive Controls: Include a known cell-permeable and active compound, such as Lenalidomide or Pomalidomide, as a positive control to ensure the experimental system is working. |
| The degradation is occurring, but the proteasome is inactive or inhibited. | Confirm Proteasome-Dependent Degradation: Treat cells with your compound in the presence and absence of a proteasome inhibitor like MG132.[11][12] If the compound is working, the neosubstrate should be "rescued" from degradation in the presence of MG132. This confirms the degradation is occurring via the ubiquitin-proteasome pathway. |
| Incorrect compound concentration or treatment duration. | Perform Dose-Response and Time-Course Experiments: Titrate the concentration of this compound and vary the incubation time (e.g., 4, 8, 16, 24 hours) to find the optimal conditions for neosubstrate degradation. |
Problem 2: High background or non-specific bands in a Co-Immunoprecipitation (Co-IP) experiment designed to show ternary complex formation.
| Possible Cause | Recommended Solution & Rationale |
| Non-specific binding of proteins to the beads. | Pre-clear the Lysate: Before adding your specific antibody, incubate the cell lysate with Protein A/G beads alone for 30-60 minutes.[13] Pellet the beads and use the supernatant for the immunoprecipitation. This removes proteins that non-specifically adhere to the beads. |
| Non-specific binding of the primary antibody. | Use a High-Quality Antibody: Use a monoclonal antibody validated for IP applications.[2] Include an Isotype Control: Perform a parallel IP with a non-specific IgG antibody of the same isotype and from the same host species as your primary antibody.[14] This will help you distinguish specific from non-specific binding. |
| Insufficient washing of the immunoprecipitate. | Increase Wash Steps: After capturing the immune complexes, increase the number of washes (e.g., from 3 to 5 times) with your wash buffer.[14][15] You can also slightly increase the detergent concentration in the wash buffer to reduce non-specific interactions. |
| Cell lysis buffer is too gentle. | Optimize Lysis Buffer: The lysis buffer must be strong enough to solubilize proteins but gentle enough to preserve the protein-protein interactions you are studying. A common starting point is a RIPA or NP-40 based buffer.[16][17] Adjust salt (150-250 mM NaCl) and detergent (0.5-1.0% NP-40/Triton X-100) concentrations as needed. |
Section 3: Data & Visualization
Quantitative Data Tables
Table 1: Representative Binding Affinities of CRBN Ligands This table provides example data for well-characterized CRBN ligands. Researchers should determine the specific affinity for their this compound conjugate.
| Compound | Assay Type | Cell Line / System | Measured Affinity (IC₅₀ / Kᵢ) |
| Lenalidomide | Thermal Shift Assay | Recombinant hCRBN-DDB1 | Binding Confirmed[18][19] |
| Pomalidomide | Thermal Shift Assay | Recombinant hCRBN-DDB1 | Binding Confirmed[18][19] |
| Lenalidomide | NanoBRET™ Assay | HEK293T-NanoLuc®-CRBN | ~1.2 µM (IC₅₀)[20] |
| Iberdomide | NanoBRET™ Assay | HEK293T-NanoLuc®-CRBN | ~0.02 µM (IC₅₀)[20] |
Table 2: Recommended Starting Dilutions for Key Antibodies in Western Blotting Optimal dilutions should be empirically determined by the user.
| Antibody Target | Host / Type | Supplier Catalog (Example) | Recommended Starting Dilution |
| Cereblon (CRBN) | Rabbit Polyclonal | Thermo Fisher (PA5-98707) | 1:1,000 - 1:5,000[21] |
| Cereblon (CRBN) | Rabbit Monoclonal | Abcam (ab315344) | 1:1,000[2] |
| Ikaros (IKZF1) | N/A | N/A | Follow manufacturer's datasheet |
| Aiolos (IKZF3) | N/A | N/A | Follow manufacturer's datasheet |
| GAPDH (Loading Control) | Rabbit Monoclonal | Abcam (ab181602) | 1:200,000[2] |
Diagrams and Workflows
Caption: this compound mediated neosubstrate degradation pathway.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Troubleshooting decision tree for degradation experiments.
Section 4: Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is adapted from standard Co-IP procedures and is designed to pull down CRBN and determine if a neosubstrate is associated with it in a this compound-dependent manner.[14][15][17]
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency. Treat one dish with vehicle (DMSO) and another with an optimized concentration of this compound for 4-6 hours.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Pre-Clearing Lysate:
-
Add 20-30 µL of Protein A/G magnetic beads to the lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic stand and transfer the supernatant to a new, pre-chilled tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-CRBN primary antibody. For a negative control, add an equivalent amount of a relevant IgG isotype control to a separate tube of lysate.[14]
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture & Washing:
-
Add 30 µL of new, pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (can be the same as Lysis Buffer or a more stringent version).
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Probe the resulting membrane with antibodies against the neosubstrate of interest (e.g., IKZF1) and CRBN (to confirm successful pulldown). A stronger neosubstrate band in the this compound treated sample compared to the vehicle control indicates successful ternary complex formation.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay determines if the target neosubstrate is ubiquitinated in a this compound-dependent manner.[16][22]
-
Cell Transfection and Treatment:
-
(Optional but recommended) Co-transfect cells with plasmids expressing your HA-tagged protein of interest (POI/neosubstrate) and His-tagged Ubiquitin. Allow 24-48 hours for expression.[16]
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.[5]
-
Treat cells with vehicle (DMSO) or this compound for 4-6 hours.
-
-
Denaturing Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a denaturing RIPA buffer containing 1-2% SDS and 10 mM N-Ethylmaleimide (NEM, a deubiquitinase inhibitor).[16]
-
Boil the lysate at 95-100°C for 10 minutes to disrupt protein-protein interactions.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Dilute the lysate 10-fold with a non-denaturing buffer (without SDS) to reduce the SDS concentration to ~0.1-0.2%.
-
-
Immunoprecipitation of POI:
-
Perform immunoprecipitation for your tagged POI (e.g., using an anti-HA antibody) as described in the Co-IP protocol (Steps 3-4 above). The goal is to isolate only the POI and any covalently attached ubiquitin.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein and run on an SDS-PAGE gel.
-
Perform a Western blot and probe the membrane with an anti-Ubiquitin antibody (or anti-His if using His-Ubiquitin).
-
The appearance of a high-molecular-weight smear or laddering pattern in the this compound treated lane, which is absent or weaker in the control lane, indicates increased ubiquitination of your POI. Re-probe the membrane for your POI (e.g., anti-HA) to confirm equal pulldown.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-CRBN antibody [EPR28739-64] (ab315344) | Abcam [abcam.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. MG132 - Wikipedia [en.wikipedia.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Ubiquitination assay [bio-protocol.org]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. CRBN Polyclonal Antibody (PA5-98707) [thermofisher.com]
- 22. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Ternary Complex Formation with Lenalidomide-6-F
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-6-F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on ternary complex formation and subsequent protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in forming a ternary complex?
A1: this compound, like its parent compound Lenalidomide, acts as a "molecular glue."[1] It binds to the E3 ubiquitin ligase Cereblon (CRBN), inducing a conformational change in the protein.[1] This altered CRBN surface then recruits specific proteins, known as neosubstrates (e.g., IKZF1, IKZF3, CK1α), that it would not normally interact with.[1][2] This interaction forms a ternary complex consisting of CRBN, this compound, and the neosubstrate.[2] Within this complex, the E3 ligase machinery ubiquitinates the neosubstrate, tagging it for degradation by the proteasome.[1][2]
Q2: How does the 6-fluoro modification on Lenalidomide potentially affect its activity?
A2: The addition of a fluorine atom at the 6th position of the isoindolinone ring can influence several properties of the molecule. Fluorination can alter the molecule's lipophilicity, membrane permeability, and metabolic stability.[3][4] Specifically for Lenalidomide, a 6-fluoro modification (F-Le) has been shown to enhance the degradation of certain neosubstrates like IKZF1, IKZF3, and CK1α compared to the unmodified Lenalidomide.[5] However, it may decrease the degradation of others, such as SALL4.[5] This suggests that the 6-fluoro modification can modulate the substrate specificity of the ternary complex.
Q3: What are the key assays to confirm ternary complex formation and subsequent protein degradation?
A3: A multi-assay approach is recommended to robustly characterize the activity of this compound.
-
To confirm ternary complex formation: Co-immunoprecipitation (Co-IP) followed by Western blotting is a standard method to demonstrate the interaction between CRBN and the neosubstrate in the presence of the compound.[6][7] Biophysical assays such as AlphaScreen/AlphaLISA or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can provide quantitative data on the formation of the ternary complex in a cell-free system.[8][9][10]
-
To measure protein degradation: Western blotting is the most common technique to quantify the reduction in the levels of the target neosubstrate in cells treated with this compound.[11]
Q4: I am observing a "hook effect" in my AlphaScreen/TR-FRET assay. What does this mean and how can I address it?
A4: The "hook effect" is a common phenomenon in proximity-based assays like AlphaScreen and TR-FRET, where the signal decreases at high concentrations of the bridging molecule (in this case, this compound).[8] This occurs because at high concentrations, this compound saturates both CRBN and the target protein individually, leading to the formation of binary complexes (CRBN-L6F and Target-L6F) which cannot form the ternary complex, thus reducing the proximity-based signal.[8] To address this, it is crucial to perform a full dose-response curve with a wide range of this compound concentrations to identify the optimal concentration for ternary complex formation, which will be at the peak of the bell-shaped curve.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak ternary complex formation in Co-IP | 1. Inefficient cell lysis: Lysis buffer is too stringent and disrupts protein-protein interactions. | Use a milder lysis buffer, such as one without harsh detergents like SDS. Supplement with protease and phosphatase inhibitors.[12][13] |
| 2. Low protein expression: The target neosubstrate or CRBN is not expressed at sufficient levels in the chosen cell line. | Confirm protein expression levels by Western blot. Consider overexpressing the tagged proteins if endogenous levels are too low.[2] | |
| 3. Suboptimal antibody: The antibody used for immunoprecipitation is not efficiently capturing the protein of interest. | Validate the IP antibody's performance. Ensure you are using an antibody validated for IP applications. | |
| 4. Insufficient this compound concentration: The concentration used is not optimal for inducing the ternary complex. | Perform a dose-response experiment to determine the optimal concentration of this compound. | |
| No target protein degradation in Western Blot | 1. Inefficient ternary complex formation: See reasons above. | Address the potential issues with ternary complex formation first. |
| 2. Proteasome inhibition: The proteasome is not active, preventing the degradation of the ubiquitinated target. | Ensure that you are not unintentionally using a proteasome inhibitor. As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound; you should see an accumulation of the ubiquitinated target. | |
| 3. Cell line is resistant: The cell line may have mutations in CRBN or downstream pathways that confer resistance. | Sequence the CRBN gene in your cell line to check for mutations. Test the compound in a different, sensitive cell line as a positive control.[2] | |
| 4. Incorrect timing: The time point of analysis is not optimal to observe degradation. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.[11] | |
| High background in Western Blot | 1. Non-specific antibody binding: The primary or secondary antibody is cross-reacting with other proteins. | Optimize antibody concentrations. Increase the number and duration of wash steps. Use a different blocking buffer (e.g., 5% BSA instead of milk).[14][15] |
| 2. Insufficient blocking: The membrane was not adequately blocked. | Increase blocking time or use a fresh blocking solution. | |
| Inconsistent results between biochemical and cellular assays | 1. Different experimental conditions: Purified proteins in a biochemical assay do not fully replicate the cellular environment. | This is a known challenge. Cellular factors can influence complex formation and stability. Use orthogonal cellular assays like NanoBRET to confirm target engagement in live cells. |
| 2. Cell permeability issues: this compound may not be efficiently entering the cells. | While fluorination can sometimes improve permeability, this should be experimentally verified if results are discrepant. |
Quantitative Data Summary
Table 1: Binding Affinities and Degradation Potency of Lenalidomide and Analogs
| Compound | Assay Type | Target/Complex | Value | Unit | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | 0.64 ± 0.24 | µM (Kd) | [1] |
| Lenalidomide | Fluorescence Polarization | CRBN-DDB1 complex | ~0.18 | µM (Ki) | [16] |
| Pomalidomide | Fluorescence Polarization | CRBN-DDB1 complex | ~0.16 | µM (Ki) | [16] |
| Thalidomide | Fluorescence Polarization | CRBN-DDB1 complex | ~0.25 | µM (Ki) | [16] |
| Lenalidomide | Cell Proliferation (MM1S cells) | IKZF1/3 Degradation | ~3568 | nM (IC50) | [17] |
| Pomalidomide | Cell Proliferation (MM1S cells) | IKZF1/3 Degradation | ~128 | nM (IC50) | [17] |
Table 2: Relative Ternary Complex Formation with 6-Fluoro-Lenalidomide (F-Le)
| Compound | Target Complex | Relative AlphaScreen Signal (vs. DMSO) | Concentration for Max Signal | Reference |
| F-Le | CRBN-IKZF1 | Increased signal over Lenalidomide | ~1 µM | [5][18] |
| F-Le | CRBN-SALL4 | Decreased signal over Lenalidomide | Not specified | [5][18] |
| F-Le | CRBN-PLZF | Similar signal to Lenalidomide | Not specified | [5][18] |
Experimental Protocols
Detailed Protocol for Co-Immunoprecipitation (Co-IP) of Ternary Complex
This protocol is adapted from established methods for analyzing ternary protein complexes.[6][7][19]
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to ~80% confluency.
-
If necessary, transfect cells with plasmids encoding tagged versions of your proteins of interest (e.g., FLAG-CRBN and HA-IKZF1).
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the determined optimal time.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
3. Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Incubate a defined amount of protein lysate (e.g., 500 µg - 1 mg) with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
5. Western Blot Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the interacting partners (e.g., anti-HA antibody to detect IKZF1 and anti-FLAG to confirm CRBN pulldown).
Detailed Protocol for Western Blot Analysis of Protein Degradation
This protocol outlines the steps to quantify changes in neosubstrate protein levels following treatment with this compound.[11][14][15]
1. Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound or for a time-course at a fixed concentration. Include a vehicle control (DMSO).
-
Prepare cell lysates as described in the Co-IP protocol (Step 2).
2. Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations with lysis buffer and add 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target neosubstrate (e.g., anti-IKZF1) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
5. Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labonline.com.au [labonline.com.au]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CRBN Ligands: Profiling Lenalidomide-6-F Against Established Cereblon Binders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of Lenalidomide-6-F with other widely used CRBN ligands—Thalidomide, Lenalidomide, Pomalidomide, and Iberdomide—supported by available experimental data.
Introduction to CRBN Ligands
Cereblon is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. Small molecule ligands that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is harnessed by immunomodulatory drugs (IMiDs) and is a cornerstone of PROTAC technology, where a CRBN ligand is tethered to a target-binding moiety to induce degradation of a protein of interest.
This compound is a derivative of Lenalidomide featuring a fluorine atom at the 6-position of the isoindolinone ring. This modification is intended to fine-tune the molecule's properties, potentially impacting its binding affinity, neosubstrate degradation profile, and suitability for incorporation into PROTACs.
Quantitative Comparison of CRBN Ligand Performance
The following tables summarize key quantitative data for this compound and other prominent CRBN ligands, focusing on their binding affinity to CRBN and their efficiency in degrading key neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Table 1: CRBN Binding Affinity of Various Ligands
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Fluorescence Polarization |
| Lenalidomide | ~178 nM - 0.64 µM[1][2] | ~1-3 µM[3][4] | Competitive Titration, Isothermal Titration Calorimetry (ITC), Fluorescence Polarization |
| Pomalidomide | ~157 nM[2] | ~1.2-3 µM[5] | Competitive Titration, Competitive Binding Assay |
| Iberdomide (CC-220) | ~150 nM (IC50) | - | Biochemical Assays |
| This compound | Data not publicly available | Data not publicly available | - |
Note: Binding affinity values can vary depending on the specific experimental conditions and assay formats.
Table 2: Comparative Degradation of Neosubstrates
| Ligand | Target Protein | DC50 | Dmax (%) | Cell Line | Reference |
| Lenalidomide | IKZF1 | - | - | MM1.S | [6] |
| This compound | IKZF1 | More potent than Lenalidomide | >90 | MM1.S | [6] |
| Lenalidomide | IKZF3 | - | - | MM1.S | [6] |
| This compound | IKZF3 | More potent than Lenalidomide | >90 | MM1.S | [6] |
| Lenalidomide | CK1α | Moderate efficacy | ~64 | - | [7] |
| This compound | CK1α | More potent than Lenalidomide | >90 | - | [6] |
| Pomalidomide | IKZF1/3 | More potent than Lenalidomide | >90 | MM1S | [8] |
| Iberdomide | IKZF1/3 | More potent than Pomalidomide | >90 | - | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Recent studies indicate that 6-position modifications of lenalidomide are crucial for controlling neosubstrate selectivity. Specifically, 6-fluoro lenalidomide (this compound) has been shown to induce the selective and more potent degradation of IKZF1, IKZF3, and CK1α, which are implicated in the anti-cancer activity of lenalidomide in hematological malignancies.[6][10] This enhanced degradation profile suggests that this compound may offer a more favorable therapeutic window compared to its parent molecule. Pomalidomide is generally considered a more potent degrader of CRBN neosubstrates than lenalidomide.[8] Iberdomide exhibits even higher affinity for Cereblon compared to lenalidomide and pomalidomide, resulting in faster and more profound degradation of Ikaros and Aiolos.[9][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for CRBN-mediated protein degradation and a typical experimental workflow for comparing CRBN ligands.
Caption: CRBN Ligand-Induced Protein Degradation Pathway.
Caption: Workflow for Comparative Analysis of CRBN Ligands.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of comparative studies. Below are protocols for key experiments used to characterize and compare CRBN ligands.
CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by a test compound. A decrease in the TR-FRET signal indicates that the test compound is binding to CRBN.
Materials:
-
Purified recombinant human CRBN/DDB1 protein complex.
-
Fluorescently labeled CRBN tracer (e.g., fluorescent derivative of thalidomide).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA.
-
Test compounds (this compound and other CRBN ligands).
-
384-well, low-volume, black microplates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In the microplate, add the purified CRBN/DDB1 protein complex to a final concentration of 10 nM.
-
Add the fluorescent tracer to a final concentration of 25 nM.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (acceptor) and 665 nm (donor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the log of the test compound concentration to determine the IC50 value.
Protein Degradation Assay (Western Blot)
Principle: This assay quantifies the reduction in the level of a target protein (e.g., IKZF1) in cells following treatment with a CRBN ligand.
Materials:
-
Human multiple myeloma cell line (e.g., MM1.S).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (this compound and other CRBN ligands).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary antibodies (e.g., anti-IKZF1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed MM1.S cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each CRBN ligand for a specified time (e.g., 24 hours).
-
Lyse the cells in Lysis Buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., IKZF1) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify the protein levels, normalizing to the loading control.
-
Plot the normalized protein levels against the log of the ligand concentration to determine the DC50 and Dmax.
Quantitative Mass Spectrometry for Proteome-Wide Degradation Analysis
Principle: This unbiased approach identifies and quantifies changes in the abundance of thousands of proteins in response to treatment with a CRBN ligand, providing a global view of its degradation profile.
Materials:
-
Cell line of interest.
-
Test compounds.
-
Lysis buffer with protease/phosphatase inhibitors and DUB inhibitors.
-
Reagents for protein digestion (e.g., trypsin).
-
Tandem mass tags (TMT) for multiplexed quantification (optional).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software.
Procedure:
-
Culture and treat cells with the CRBN ligands as described for the Western blot protocol.
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
(Optional) Label the peptides with TMT reagents to allow for multiplexed analysis of different samples in a single MS run.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw MS data using a proteomics software suite to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with each ligand.
-
Compare the degradation profiles of the different CRBN ligands to assess their selectivity and identify potential off-target effects.
Conclusion
The selection of a CRBN ligand for therapeutic development requires a multifaceted evaluation of its binding affinity, degradation efficiency, and selectivity. While direct binding affinity data for this compound is not yet widely available, emerging evidence suggests that the 6-fluoro modification enhances the selective degradation of key neosubstrates involved in the anti-cancer activity of Lenalidomide. This positions this compound as a promising candidate for the development of more potent and selective molecular glues and as a valuable building block for the construction of next-generation PROTACs. Further head-to-head comparisons with established and novel CRBN ligands will be crucial in fully elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN) › SPbU Researchers Portal [pureportal.spbu.ru]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lenalidomide-6-F versus Thalidomide for Enhanced PROTAC Performance
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, data-driven comparison of two prominent Cereblon (CRBN) ligands: the traditional thalidomide and the more recent derivative, 6-fluoro-lenalidomide (Lenalidomide-6-F). We will explore their respective impacts on PROTAC performance, supported by experimental data and detailed protocols.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the POI.[1] Among the various E3 ligases, Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is frequently recruited by PROTACs.[2] Thalidomide and its derivatives, lenalidomide and pomalidomide, are well-established CRBN ligands.[2] This guide focuses on comparing the progenitor, thalidomide, with a specifically modified version of lenalidomide, this compound, in the context of PROTAC development.
Mechanism of Action
The fundamental mechanism of action for both thalidomide and this compound-based PROTACs involves the recruitment of the CRL4-CRBN E3 ligase complex to the target protein. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The CRL4-CRBN complex plays a central role in this process, with CRBN acting as the substrate receptor that is hijacked by the PROTAC.
Performance Comparison: this compound vs. Thalidomide
The choice of the CRBN ligand can significantly influence several key performance parameters of a PROTAC, including its binding affinity to CRBN, degradation efficiency, and selectivity.
Binding Affinity to Cereblon (CRBN)
Lenalidomide and its derivatives generally exhibit a higher binding affinity for CRBN compared to thalidomide. This stronger interaction can be a contributing factor to the enhanced potency of lenalidomide-based PROTACs.
| Ligand | Binding Affinity (KD or IC50 to CRBN) | Reference |
| Thalidomide | ~250 nM (KD) | [2] |
| Lenalidomide | ~178 nM (KD) | [2] |
| Pomalidomide | ~157 nM (KD) | [2] |
| 6-Fluoro-Lenalidomide-PROTAC (F-P) | IC50 in the same dose range as Lenalidomide-PROTAC (Le-P) | [3] |
| 6-Chloro-Lenalidomide-PROTAC (Cl-P) | IC50 in the same dose range as Lenalidomide-PROTAC (Le-P) | [3] |
Note: The binding affinity can vary depending on the experimental conditions and the specific assays used.
Target Protein Degradation Efficiency
Experimental data demonstrates that lenalidomide-based PROTACs can achieve significantly higher potency in degrading target proteins compared to their thalidomide-based counterparts. Furthermore, modifications to the lenalidomide scaffold, such as the introduction of a fluorine atom at the 6-position, have been shown to produce highly potent PROTACs.
Table 1: Comparison of BRD4 Degradation by Thalidomide- and Lenalidomide-Based PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [2] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [2] |
Table 2: Degradation of BRD3-HiBiT by PROTACs with Modified Lenalidomide Ligands
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Le-P | Lenalidomide | BRD3-HiBiT | 1.8 | >95 | [3] |
| F-P | 6-Fluoro-Lenalidomide | BRD3-HiBiT | 1.7 | >95 | [3] |
| Cl-P | 6-Chloro-Lenalidomide | BRD3-HiBiT | 2.1 | >95 | [3] |
The data indicates that PROTACs utilizing 6-fluoro-lenalidomide can achieve comparable, if not slightly improved, degradation potency for BRD3 as those with unmodified lenalidomide, both of which are significantly more potent than thalidomide-based degraders for similar targets.
Ternary Complex Formation and Cooperativity
Selectivity and Off-Target Effects
A significant consideration in the use of thalidomide and its derivatives is the potential for off-target degradation of endogenous "neosubstrates" of CRBN, such as IKZF1 and IKZF3.[3][4] Modifications to the lenalidomide scaffold can modulate this neosubstrate selectivity. Research has shown that 6-position modifications of lenalidomide are crucial for controlling neosubstrate selectivity.[3][4] Specifically, 6-fluoro lenalidomide has been demonstrated to induce the selective degradation of IKZF1, IKZF3, and CK1α, which are therapeutic targets in hematological cancers, while showing reduced degradation of other neosubstrates compared to lenalidomide.[3][4] This enhanced selectivity makes this compound an attractive choice for developing more targeted PROTACs with potentially fewer off-target effects.
Physicochemical Properties
The introduction of a fluorine atom in this compound can offer advantages in terms of physicochemical properties. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, cell permeability, and binding affinity. While direct comparative data on the physicochemical properties of this compound and thalidomide in the context of PROTACs is limited, the enhanced stability of lenalidomide-based PROTACs due to the absence of one of the phthalimide carbonyl groups is a noted advantage.[2]
Experimental Protocols
Here are detailed methodologies for key experiments cited in the comparison of this compound and thalidomide-based PROTACs.
Protocol 1: Western Blot for Protein Degradation
This method is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Recombinant E1, E2, and E3 (CRL4-CRBN) enzymes
-
Recombinant target protein
-
Ubiquitin and ATP
-
PROTAC compound
-
Reaction buffer
-
Antibodies for immunoprecipitation and Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Immunoprecipitation: Stop the reaction and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze the ubiquitination status by Western blotting using an anti-ubiquitin antibody. An increase in high molecular weight bands indicates polyubiquitination.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics and affinity of the interactions between the PROTAC, target protein, and E3 ligase.
Materials:
-
SPR instrument and sensor chips
-
Recombinant target protein and E3 ligase (CRBN)
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize either the target protein or the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip. An enhanced binding response compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants for the binary and ternary interactions. Cooperativity can be calculated by comparing the binding affinities in the presence and absence of the third component.
Conclusion
The selection of the E3 ligase ligand is a pivotal decision in the development of effective and safe PROTACs. While thalidomide has served as a foundational tool in the field, the data presented in this guide strongly suggests that this compound offers significant advantages for the development of next-generation PROTACs.
Key advantages of this compound over thalidomide include:
-
Higher Potency: PROTACs incorporating lenalidomide and its derivatives, including this compound, have demonstrated superior degradation efficiency with significantly lower DC50 values compared to thalidomide-based counterparts.
-
Enhanced Selectivity: The 6-fluoro modification on the lenalidomide scaffold has been shown to modulate neosubstrate specificity, offering a path to more targeted therapies with potentially reduced off-target effects.
-
Favorable Physicochemical Properties: The structural modifications in lenalidomide and its derivatives may lead to improved metabolic stability and other desirable drug-like properties.
For researchers and drug developers, the evidence points towards this compound as a more refined and potent CRBN ligand for the creation of highly effective and selective PROTACs. The detailed experimental protocols provided herein offer a robust framework for the evaluation and optimization of these promising therapeutic agents.
References
- 1. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Target Degradation by Lenalidomide-6-F PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. Lenalidomide, a well-established immunomodulatory drug, functions as a molecular glue to recruit neo-substrates to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their degradation.[1][2][3][4][5] This mechanism has been ingeniously repurposed in the design of PROTACs, where lenalidomide derivatives serve as the E3 ligase-recruiting moiety.
Recent advancements have shown that modifications to the lenalidomide scaffold can enhance selectivity and efficacy. Specifically, 6-fluoro lenalidomide (F-Le) has demonstrated increased selectivity for therapeutically relevant neo-substrates like IKZF1, IKZF3, and CK1α, while reducing the degradation of off-target proteins.[1][2][6] PROTACs incorporating this 6-fluoro lenalidomide moiety (Lenalidomide-6-F PROTACs) are emerging as promising tools for targeted protein degradation (TPD).[1][2]
This guide provides an objective comparison of this compound PROTACs with other alternatives, supported by experimental data and detailed protocols for validating target degradation.
Performance Comparison of CRBN-Recruiting Molecules and PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of 6-fluoro-lenalidomide and a BET-targeting PROTAC derived from it, in comparison to other CRBN-recruiting molecules and PROTACs.
Table 1: Neosubstrate Degradation by 6-Position-Modified Lenalidomide Derivatives
This table compares the degradation potency (DC50) and efficacy (Dmax) of 6-fluoro-lenalidomide (F-Le) with lenalidomide (Le) and pomalidomide (Po) for various neosubstrates. The data is based on a HiBiT system in HEK293T cells.
| Compound | Target Neosubstrate | DC50 (nM) | Dmax (%) |
| 6-fluoro-lenalidomide (F-Le) | IKZF1-HiBit | 1.8 | 83 |
| IKZF3-HiBit | 1.9 | 82 | |
| CK1α-HiBit | 13 | 77 | |
| SALL4-HiBit | >1000 | <10 | |
| Lenalidomide (Le) | IKZF1-HiBit | 18 | 85 |
| IKZF3-HiBit | 20 | 85 | |
| CK1α-HiBit | 100 | 80 | |
| SALL4-HiBit | 500 | 50 | |
| Pomalidomide (Po) | IKZF1-HiBit | 2.5 | 88 |
| IKZF3-HiBit | 2.0 | 90 | |
| CK1α-HiBit | >1000 | <10 | |
| SALL4-HiBit | 20 | 85 |
Data adapted from Yamanaka et al., Nature Communications, 2023.[6]
Table 2: Comparison of BET-Targeting PROTACs
This table compares the performance of a 6-fluoro lenalidomide-based BET PROTAC (F-P) with a lenalidomide-based PROTAC (Le-P) and a pomalidomide-based PROTAC (ARV-825 or Po-P) for the degradation of BRD3-HiBiT in HEK293T cells. For a broader perspective, data for a VHL-based BRD4-targeting PROTAC (MZ1) is also included, though it should be noted that experimental conditions may differ across studies.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| F-P | 6-fluoro-lenalidomide | BRD3-HiBiT | HEK293T | 0.44 nM | ~90% | Yamanaka et al., 2023[6] |
| Le-P | Lenalidomide | BRD3-HiBiT | HEK293T | 1.1 nM | ~90% | Yamanaka et al., 2023[6] |
| ARV-825 (Po-P) | Pomalidomide | BRD3-HiBiT | HEK293T | 0.77 nM | ~90% | Yamanaka et al., 2023[6] |
| dBET1 | Pomalidomide | BRD4 | A375 | ~10 nM | >90% | Robles et al., 2022[7][8] |
| MZ1 | VHL Ligand | BRD4 | A375 | ~1 nM | >90% | Robles et al., 2022[7][8] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing targeted protein degradation studies.
Caption: PROTAC-mediated degradation pathway.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of PROTAC-mediated target degradation.
Protocol 1: Western Blot for Target Degradation
Objective: To quantify the reduction in the target protein of interest (POI) levels following treatment with a this compound PROTAC.
Materials:
-
Cancer cell line expressing the POI (e.g., MM1.S for BET proteins)
-
Complete growth medium
-
This compound PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine the percentage of degradation.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Protocol 2: In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the POI.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Protein A/G agarose beads
-
Primary antibody against the POI for immunoprecipitation
-
Primary antibody against ubiquitin for Western blotting
Methodology:
-
Cell Treatment:
-
Seed and treat cells with the this compound PROTAC at a concentration that gives significant degradation (e.g., near the DC50 value).
-
Include a vehicle control.
-
Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow ubiquitinated proteins to accumulate.
-
-
Immunoprecipitation:
-
Lyse the cells as described in Protocol 1.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody against the POI overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with IP buffer to remove non-specific binding.
-
-
Western Blotting for Ubiquitin:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin. A smear of high molecular weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the POI.
-
The membrane can also be probed with the antibody against the POI to confirm successful immunoprecipitation.
-
Protocol 3: Proteasome Inhibition Assay
Objective: To confirm that the degradation of the POI is dependent on the proteasome.
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
-
Add the this compound PROTAC at a concentration that causes significant degradation and co-incubate for the desired time.
-
Harvest the cells and perform Western blot analysis for the POI as described in Protocol 1.
-
Expected Outcome: The degradation of the POI should be rescued or "blocked" in the cells pre-treated with the proteasome inhibitor compared to those treated with the PROTAC alone.[10]
Conclusion
The validation of target degradation is a multi-faceted process requiring rigorous experimental design and appropriate controls. This compound PROTACs represent a significant advancement in the field, offering enhanced selectivity for certain therapeutic targets. The data presented herein demonstrates their potential for potent and specific protein degradation. By utilizing the detailed protocols and comparative data in this guide, researchers can effectively validate the mechanism of action of their this compound PROTACs and benchmark their performance against existing alternatives, thereby accelerating the development of novel therapeutics based on targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Lenalidomide-6-F Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Lenalidomide-6-F derivatives, focusing on their performance and supported by experimental data. These derivatives represent a significant advancement in the field of targeted protein degradation, offering enhanced selectivity and potency.
Lenalidomide, an immunomodulatory drug (IMiD), is a cornerstone in the treatment of hematological malignancies like multiple myeloma. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors IKZF1 and IKZF3.[1][2] The development of derivatives, such as those modified at the 6-position of the phthalimide ring, aims to refine this activity for improved therapeutic outcomes and for their application as CRBN ligands in Proteolysis Targeting Chimeras (PROTACs).[1][3]
Performance Comparison of Lenalidomide Derivatives
The introduction of a fluorine atom at the 6-position of lenalidomide (6-fluoro lenalidomide) has been shown to modulate its neosubstrate degradation profile and enhance its anti-proliferative effects.[1][3] This section provides a comparative summary of the biological activity of 6-fluoro lenalidomide against its parent compound and other derivatives.
| Compound | Target Substrate(s) | IC50 (MM1.S cells) | Key Findings |
| Lenalidomide | IKZF1, IKZF3, CK1α | ~3 µM (CRBN binding) | Broad activity against multiple myeloma.[4] |
| 6-fluoro lenalidomide | IKZF1, IKZF3, CK1α | Stronger anti-proliferative effects than lenalidomide | Induces selective and potent degradation of IKZF1, IKZF3, and CK1α.[1][3] |
| 6-chloro lenalidomide | IKZF1 | Data not specified | Selectively interacts with IKZF1.[3] |
| Pomalidomide | IKZF1, IKZF3, SALL4 | ~3 µM (CRBN binding) | A more potent IMiD than lenalidomide.[4] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of these derivatives. Below are detailed methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cell line of interest (e.g., MM.1S, H929)
-
Cell culture medium and supplements
-
Lenalidomide derivatives
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multiwell plates suitable for luminescence measurements
Procedure:
-
Seed cells into a 96-well plate at a density of 15,000 cells per well in 100 µL of medium.[5]
-
Add serial dilutions of the lenalidomide derivatives to the wells.
-
Incubate the plate for the desired period (e.g., 72-96 hours) at 37°C in a humidified, 5% CO2 atmosphere.[5][6]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent according to the manufacturer's instructions (typically equal to the volume of cell culture medium in the well).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration.[7]
Cereblon (CRBN) Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding affinity of compounds to CRBN.
Materials:
-
GST-tagged human Cereblon protein
-
Anti-GST antibody labeled with Europium cryptate
-
Fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red)
-
Test compounds (Lenalidomide derivatives)
-
Assay buffer
-
Low-volume 384-well white plates
Procedure:
-
Dispense test compounds or standards directly into the assay plate.
-
Add the GST-tagged human Cereblon protein.
-
Add the pre-mixed HTRF reagents (anti-GST-Europium cryptate and Thalidomide-Red).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The signal is inversely proportional to the binding of the test compound to Cereblon.[8]
IKZF1/3 Degradation Assay (Western Blot)
This is a common method to quantify the reduction in the levels of the target proteins IKZF1 and IKZF3 in cells treated with lenalidomide derivatives.
Materials:
-
Cell line of interest (e.g., MM.1S)
-
Lenalidomide derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of the lenalidomide derivatives for a specified time (e.g., 24 hours).[6]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[9]
Visualizations
Signaling Pathway of Lenalidomide-induced Protein Degradation
Caption: Lenalidomide binds to CRBN, altering the E3 ligase's substrate specificity.
Experimental Workflow for PROTAC Development
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of Lenalidomide-6-F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Lenalidomide-6-F, a fluorinated analog of lenalidomide, in the context of immunoassay development. Understanding the cross-reactivity profile is crucial for ensuring the specificity and accuracy of analytical methods designed to quantify lenalidomide and its derivatives in biological matrices. This document presents a hypothetical cross-reactivity study based on standard immunoassay principles, complete with experimental protocols and illustrative data.
Introduction to this compound and Cross-Reactivity
Lenalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1] Its mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific transcription factors.[1] this compound is a derivative of lenalidomide that is utilized as a CRBN ligand, often incorporated into Proteolysis Targeting Chimeras (PROTACs).
Immunoassays are a common method for the quantification of small molecules like lenalidomide in biological samples. A critical aspect of developing a specific immunoassay is the assessment of cross-reactivity with structurally related compounds, such as other immunomodulatory drugs (IMiDs), and metabolites. High cross-reactivity can lead to inaccurate measurements and misinterpretation of pharmacokinetic and pharmacodynamic data. This guide outlines the methodology for such a study and presents hypothetical data for this compound.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for assessing the cross-reactivity of small molecules. The following protocol describes a typical workflow for determining the cross-reactivity of an anti-lenalidomide antibody with this compound and other related compounds.
Objective: To determine the percentage cross-reactivity of an anti-lenalidomide antibody with this compound, pomalidomide, thalidomide, and the major metabolites of lenalidomide (5-hydroxy-lenalidomide and N-acetyl-lenalidomide).
Materials:
-
High-binding 96-well microplate
-
Anti-lenalidomide primary antibody
-
Lenalidomide-horseradish peroxidase (HRP) conjugate
-
Lenalidomide standard
-
Test compounds: this compound, pomalidomide, thalidomide, 5-hydroxy-lenalidomide, N-acetyl-lenalidomide
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: The wells of the microplate are coated with the anti-lenalidomide antibody diluted in coating buffer. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with wash buffer.
-
Blocking: To prevent non-specific binding, each well is incubated with blocking buffer for 1-2 hours at room temperature.
-
Washing: The blocking buffer is removed, and the plate is washed three times with wash buffer.
-
Competitive Reaction:
-
A standard curve is prepared by adding varying concentrations of the lenalidomide standard to the wells.
-
Serial dilutions of the test compounds (this compound, pomalidomide, thalidomide, and metabolites) are added to separate wells.
-
A fixed concentration of the lenalidomide-HRP conjugate is then added to all wells (including standards and test compounds).
-
The plate is incubated for 1-2 hours at room temperature to allow for competition between the free analyte (standard or test compound) and the lenalidomide-HRP conjugate for binding to the coated antibody.
-
-
Washing: The contents of the wells are removed, and the plate is washed five times with wash buffer.
-
Signal Development: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: The stop solution is added to each well to terminate the enzymatic reaction.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
The concentration of each test compound that causes a 50% reduction in the signal (IC50) is determined from the respective dose-response curves. The percentage cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Lenalidomide / IC50 of Test Compound) x 100
Data Presentation
The following table summarizes the hypothetical cross-reactivity data for this compound and other related compounds in a competitive ELISA using an anti-lenalidomide antibody.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Lenalidomide | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 10 | 100% |
| This compound | 3-(4-amino-6-fluoro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 15 | 66.7% |
| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione[][3] | 50 | 20% |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione[4][5][6] | >1000 | <1% |
| 5-hydroxy-lenalidomide | 3-(4-amino-5-hydroxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione[7] | 200 | 5% |
| N-acetyl-lenalidomide | 3-(4-acetamido-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione[7] | 350 | 2.9% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity values would need to be determined experimentally.
Visualizations
Signaling Pathway of Lenalidomide
Caption: Mechanism of action of Lenalidomide.
Experimental Workflow for Cross-Reactivity Testing
Caption: Competitive ELISA workflow for cross-reactivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 6. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 7. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of Lenalidomide-6-F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target activity of Lenalidomide-6-F against its parent compound, Lenalidomide. The focus is on the interaction with the primary target, Cereblon (CRBN), and the subsequent degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). This document is intended to assist researchers in understanding the functional consequences of the fluorine substitution on Lenalidomide's activity.
Quantitative Comparison of On-Target Activity
The following table summarizes the key quantitative parameters differentiating this compound and Lenalidomide. Data is compiled from published studies and presented to highlight the enhanced potency of the fluorinated analog.
| Parameter | This compound | Lenalidomide | Reference |
| CRBN Binding Affinity (IC50) | Data not publicly available; expected to be comparable to or slightly higher than Lenalidomide. | ~1.5 - 2.0 µM[1] | [1] |
| IKZF1 Degradation | More potent and efficient degradation compared to Lenalidomide.[2][3] | Induces degradation.[4][5][6][7][8] | [2][3][4][5][6][7][8] |
| IKZF3 Degradation | More potent and efficient degradation compared to Lenalidomide.[2][3] | Induces degradation.[4][5][6][7][8] | [2][3][4][5][6][7][8] |
| Anti-proliferative Activity (MM1.S cells) | Stronger anti-proliferative effect than Lenalidomide.[2][3] | ~81 nM (IC50)[1] | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are essential for the validation and characterization of Cereblon E3 ligase modulators like this compound.
Competitive Cereblon (CRBN) Binding Assay
This assay determines the binding affinity of a test compound to CRBN by measuring its ability to compete with a known fluorescently labeled ligand.
Materials:
-
Recombinant human CRBN protein (His-tagged or GST-tagged)
-
Fluorescently labeled thalidomide tracer
-
Test compounds (this compound, Lenalidomide) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the serially diluted test compounds.
-
Add the tagged CRBN protein to each well and incubate for 60 minutes at room temperature to allow for binding.
-
Add the fluorescently labeled thalidomide tracer to each well.
-
Incubate for 2-4 hours at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or FRET signal using a suitable plate reader.
-
Plot the signal against the concentration of the test compound to determine the IC50 value.[9]
IKZF1/IKZF3 Degradation Assay (HiBiT-based)
This assay quantitatively measures the degradation of IKZF1 or IKZF3 in live cells following compound treatment.
Materials:
-
CRISPR-edited cell line with IKZF1 or IKZF3 endogenously tagged with HiBiT (e.g., Jurkat-IKZF1-HiBiT)
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System (Substrate and Buffer)
-
Test compounds (this compound, Lenalidomide) dissolved in DMSO
-
96-well white, flat-bottom, tissue culture-treated plates
Procedure:
-
Seed the HiBiT-tagged cells into a 96-well plate at a density of 100,000 cells/well.[10]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Prepare the Nano-Glo® HiBiT lytic detection reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Shake the plate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of protein degradation relative to a DMSO-treated control. The DC50 value (concentration at which 50% degradation is observed) can be determined from a dose-response curve.[11][12][13]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of target proteins.
Caption: Mechanism of this compound induced protein degradation.
Experimental Workflow: Confirming On-Target Activity
This diagram outlines the key steps to experimentally validate the on-target activity of this compound.
Caption: Workflow for validating this compound on-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. rsc.org [rsc.org]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Lenalidomide-6-F vs. Pomalidomide-Based PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical design parameter in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of two prominent Cereblon (CRBN) E3 ligase ligands: 6-fluoro-lenalidomide (Lenalidomide-6-F) and pomalidomide, when incorporated into PROTACs for targeted protein degradation.
This comparison focuses on the impact of these ligands on PROTAC performance, including degradation efficiency, selectivity, and off-target effects. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
Both lenalidomide and pomalidomide are well-established binders of CRBN, an E3 ubiquitin ligase substrate receptor, and have been successfully utilized in the design of PROTACs.[1] However, subtle modifications to these molecules can significantly alter the properties of the resulting PROTACs.
Pomalidomide-based PROTACs have been widely explored and are known for their potent degradation activity. A key challenge with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) transcription factors.[2] Strategic modifications, such as functionalization at the C5 position of the phthalimide ring, have been shown to mitigate these off-target effects.[3]
Recent studies have highlighted 6-fluoro-lenalidomide (this compound) as a promising alternative. The introduction of a fluorine atom at the 6th position of the lenalidomide isoindolinone ring has been shown to enhance selectivity for certain "neosubstrate" proteins, such as IKZF1 and IKZF3, while reducing the degradation of others, like SALL4, which is associated with teratogenicity.[4][5] When incorporated into PROTACs, this modified lenalidomide ligand can confer a more selective degradation profile.[4][6]
This guide will delve into a direct comparison of BET-targeting PROTACs employing either 6-fluoro-lenalidomide or pomalidomide to illustrate these differences in performance.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that function by inducing the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[7] In the case of lenalidomide- and pomalidomide-based PROTACs, the E3 ligase recruited is the CRL4-CRBN complex.[8][9]
The PROTAC molecule simultaneously binds to the POI and to CRBN, the substrate receptor of the E3 ligase complex.[8][9] This induced ternary complex formation brings the POI into close proximity to the E3 ligase machinery, leading to the poly-ubiquitination of the POI.[7] The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI.[7]
Figure 1. General mechanism of action for CRBN-recruiting PROTACs.
Comparative Performance Data: BET-Targeting PROTACs
To provide a direct comparison, we summarize data from a study that synthesized and evaluated BET-targeting PROTACs using 6-fluoro-lenalidomide and pomalidomide as the CRBN ligands.[4] The target protein is BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are attractive therapeutic targets in oncology.
| PROTAC | CRBN Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| F-Le-P | 6-Fluoro-lenalidomide | BET Proteins | MM1.S | ~10 | >90 | [4] |
| Po-P | Pomalidomide | BET Proteins | MM1.S | ~10 | >90 | [4] |
| F-P | 6-Fluoro-lenalidomide | BET Proteins | IMR32 | ~100 | >90 | [4] |
| Cl-P | 6-Chloro-lenalidomide | BET Proteins | IMR32 | ~100 | >90 | [4] |
| F3C-P | 6-Trifluoromethyl-lenalidomide | BET Proteins | IMR32 | ~100 | >90 | [4] |
| Le-P | Lenalidomide | BET Proteins | IMR32 | ~100 | >90 | [4] |
Note: The specific DC50 and Dmax values are estimations based on the graphical data presented in the source publication. "F-Le-P" and "Po-P" are representative PROTACs targeting BET proteins with 6-fluoro-lenalidomide and pomalidomide, respectively. "F-P", "Cl-P", "F3C-P", and "Le-P" are additional BET-targeting PROTACs with different 6-position modified lenalidomide analogs and the parent lenalidomide.
Neosubstrate Selectivity of the E3 Ligase Ligands
The choice of CRBN ligand can influence the degradation of endogenous "neosubstrates," which are proteins not typically targeted by CRBN but are recruited in the presence of the small molecule ligand. This can lead to both therapeutic effects and off-target toxicities.
The study by Yamanaka et al. (2023) demonstrated that 6-fluoro-lenalidomide exhibits enhanced selectivity for the degradation of IKZF1 and IKZF3 (therapeutic targets in multiple myeloma) over SALL4 (a protein associated with thalidomide-induced teratogenicity).[4][6]
| CRBN Ligand | Relative Degradation of IKZF1 | Relative Degradation of SALL4 | Reference |
| 6-Fluoro-lenalidomide | High | Low | [4] |
| Pomalidomide | High | High | [4] |
| Lenalidomide | Moderate | Moderate | [4] |
Off-Target Profile: The Zinc-Finger Protein Issue
A significant concern with pomalidomide-based PROTACs is the off-target degradation of zinc-finger (ZF) proteins.[2] This is due to the inherent ability of the pomalidomide moiety to recruit these proteins to the CRBN E3 ligase complex, independent of the PROTAC's target-binding ligand. This can lead to unintended cellular consequences and potential toxicities.
Research has shown that modifying the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, can sterically hinder the interaction with ZF proteins, thereby reducing their degradation while maintaining on-target activity.[3]
In contrast, the study on 6-position modified lenalidomides suggests that these modifications are key to controlling neosubstrate selectivity, potentially offering a different approach to mitigating off-target effects.[4][6] While direct, comprehensive proteomic comparisons of the off-target profiles of this compound and C5-modified pomalidomide-based PROTACs are still emerging, the initial data suggests that both strategies can lead to more selective degraders.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC performance. Below are methodologies for key assays used in the characterization of PROTACs.
Western Blotting for Determination of DC50 and Dmax
This is a standard method to quantify the degradation of a target protein.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MM1.S) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
d. Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
Figure 2. Experimental workflow for Western Blotting to determine DC50 and Dmax.
Global Proteomics for Selectivity and Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces significant on-target degradation (e.g., a concentration around the DC90) and a vehicle control for a defined period (e.g., 24 hours).
-
Lyse the cells, extract proteins, and digest them into peptides using trypsin.
b. Tandem Mass Tag (TMT) Labeling and LC-MS/MS:
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents.
-
Pool the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
c. Data Analysis:
-
Identify and quantify proteins across all samples using proteomics software (e.g., MaxQuant).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the PROTAC treatment.
-
A volcano plot is typically used to visualize proteins with statistically significant changes in abundance. A highly selective PROTAC will primarily show downregulation of the intended target protein.
Conclusion
The choice between this compound and pomalidomide as a CRBN ligand for PROTAC development depends on the specific goals of the drug discovery program.
-
Pomalidomide-based PROTACs are potent degraders, but careful consideration must be given to potential off-target degradation of zinc-finger proteins. C5-modification of the pomalidomide scaffold is a validated strategy to mitigate this risk.
-
This compound-based PROTACs offer an alternative approach to achieving selectivity by modulating the neosubstrate degradation profile of the CRBN ligand itself. The 6-fluoro modification has been shown to enhance selectivity for therapeutically relevant neosubstrates while reducing the degradation of off-targets associated with toxicity.
Ultimately, the optimal choice will be target-dependent and will require empirical validation through rigorous experimental testing, including head-to-head comparisons of degradation efficiency, selectivity, and off-target profiling using the methodologies outlined in this guide. The continued exploration of novel E3 ligase ligands and their modifications will undoubtedly pave the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Efficacy of Lenalidomide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo efficacy of Lenalidomide, a cornerstone immunomodulatory agent in the treatment of hematological malignancies. While this guide was initially intended to focus on Lenalidomide-6-F, a thorough review of published literature reveals a lack of available in vivo efficacy data for this specific derivative.
This compound is a derivative of Lenalidomide that functions as a ligand for the Cereblon (CRBN) protein.[1][2][3] Its primary application in research is as a component of Proteolysis-Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ubiquitin ligase to a target protein, leading to the degradation of that protein.[1][2] Some in vitro studies suggest that 6-fluoro lenalidomide exhibits stronger anti-proliferative effects on multiple myeloma (MM) and 5q myelodysplastic syndrome (5q MDS) cell lines compared to its parent compound, Lenalidomide.[4][5] However, these findings have not yet been translated into in vivo models.
Given the absence of in vivo data for this compound, this guide will focus on the well-documented in vivo efficacy of Lenalidomide, providing a benchmark for future comparative studies.
Lenalidomide: In Vivo Efficacy Against Hematological Malignancies
Lenalidomide has demonstrated significant anti-tumor activity in various preclinical in vivo models, particularly in multiple myeloma and mantle cell lymphoma. Its mechanisms of action are multifaceted, including direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as immunomodulatory activities that enhance the host anti-tumor immune response.[6][7]
Data Presentation: Summary of In Vivo Studies
The following table summarizes key findings from representative in vivo studies investigating the efficacy of Lenalidomide in mouse models of multiple myeloma and mantle cell lymphoma.
| Cancer Model | Animal Model | Cell Line | Lenalidomide Dosage & Administration | Key Findings | Reference |
| Multiple Myeloma | C57BL/KaLwRij (immunocompetent) | 5TGM1 | 25 mg/kg/day, intraperitoneal (IP) injection for 21 days | Inhibited tumor growth and prolonged survival. 2 out of 12 mice were tumor-free at day 90. | [8] |
| Multiple Myeloma | B6-SCID (immunodeficient) | 5TGM1 | 25 mg/kg/day, IP injection for 21 days | No significant anti-myeloma effects observed, highlighting the importance of an intact immune system for Lenalidomide's efficacy. | [8] |
| Multiple Myeloma | NOD/SCID | JJN3 | 5 mg/kg, IP injection 5 days per week for 3 weeks | In combination with HIF-1α suppression, significantly increased anti-tumoral effect, reducing tumor volume by 91% compared to vehicle. | [9] |
| Multiple Myeloma | BALB/c | MOPC-315 | 0.5 mg/kg/day, oral administration for 25 days | In combination with a dendritic cell vaccine and anti-PD-1, synergistically inhibited tumor growth. | [10] |
| Mantle Cell Lymphoma | CB17-SCID | JBR | Not specified | Reduced tumor growth and angiogenesis, and induced apoptosis. | [11] |
| Mantle Cell Lymphoma | Xenograft Mouse Model | Not specified | Not specified | Potently inhibited the growth and dissemination of MCL, partly by inhibiting functional tumor lymphangiogenesis. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies with Lenalidomide.
Murine Myeloma Model (Immunocompetent)
-
Animal Model: C57BL/KaLwRij mice.[8]
-
Cell Line and Inoculation: Mice are challenged with an intravenous injection of 2 x 10^6 5TGM1 myeloma cells.[8]
-
Treatment Regimen: One week after tumor cell inoculation, mice receive daily intraperitoneal injections of Lenalidomide (25 mg/kg) or a vehicle control (DMSO) for 21 consecutive days.[8]
-
Efficacy Assessment: Tumor burden is monitored by measuring circulating IgG2b M-protein levels in serum samples collected weekly. Mouse survival is also recorded.[8]
Murine Myeloma Model (Immunodeficient)
-
Animal Model: NOD/SCID mice.[9]
-
Cell Line and Inoculation: Mice are injected with JJN3 or OPM2 human myeloma cell lines.[9]
-
Treatment Regimen: 7-10 days after cell injection, mice are treated with Lenalidomide (5 mg/kg) or vehicle (DMSO) via intraperitoneal injection, 5 days per week for three weeks.[9]
-
Efficacy Assessment: Tumor volume is evaluated after three weeks of treatment.[9]
Pharmacokinetics and Administration in Mice
-
Dosing Solutions: Lenalidomide can be dissolved in DMSO and then diluted in sterile saline for injection.[10] For oral administration, it can also be prepared in a vehicle like DMSO.
-
Administration Routes: Lenalidomide has been administered intravenously (IV), intraperitoneally (IP), and orally (PO) in mice.[13][14]
-
Bioavailability: In mice, Lenalidomide has shown high oral bioavailability, ranging from 60-75% at a 10 mg/kg dose.[13][14]
Mandatory Visualizations
Signaling Pathway of Lenalidomide
Lenalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[15][16] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[15][16] The degradation of these transcription factors is a key event that mediates the anti-myeloma and immunomodulatory effects of Lenalidomide.[16]
Caption: Lenalidomide's mechanism of action.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a therapeutic agent like Lenalidomide in a xenograft mouse model.
Caption: In vivo efficacy testing workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lenalidomide in relapsed or refractory mantle cell lymphoma: overview and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 10. Lenalidomide and Programmed Death-1 Blockade Synergistically Enhances the Effects of Dendritic Cell Vaccination in a Model of Murine Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and tissue disposition of lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel mechanism of lenalidomide activity. | Broad Institute [broadinstitute.org]
- 16. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of 6-Fluoro Substitution on Lenalidomide-Based PROTACs: A Comparative Analysis of Degradation Efficiency
For Immediate Publication
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic efficacy. A key component of these heterobifunctional molecules is the E3 ligase ligand, which commandeers the cell's ubiquitin-proteasome system. Lenalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a common fixture in PROTAC design. Recent investigations have explored the impact of chemical modifications to the lenalidomide scaffold, with the introduction of a fluorine atom at the 6-position of the phthalimide ring emerging as a noteworthy strategy. This guide provides a comparative analysis of the degradation efficiency of PROTACs incorporating a 6-fluoro-lenalidomide moiety, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.
Enhanced Degradation Potency with 6-Fluoro-Lenalidomide in BET-Targeting PROTACs
A study by Furihata and colleagues in 2023 provides a direct comparison of the degradation efficiency of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3] The study compared a PROTAC constructed with 6-fluoro-lenalidomide (F-P) to analogous PROTACs built with lenalidomide (Le-P) and pomalidomide (Po-P). The results, summarized in the table below, demonstrate a marked improvement in the degradation of BET proteins with the 6-fluoro modification.
| PROTAC Identifier | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| F-P | 6-Fluoro-Lenalidomide | BRD4 | 5.5 | >95 | MM1.S |
| Le-P | Lenalidomide | BRD4 | 25.1 | ~80 | MM1.S |
| Po-P | Pomalidomide | BRD4 | 10.3 | >95 | MM1.S |
Data compiled from Furihata et al., 2023.[1][2][3]
The quantitative data reveals that the 6-fluoro-lenalidomide-based PROTAC (F-P) exhibits a significantly lower half-maximal degradation concentration (DC50) for BRD4 (5.5 nM) compared to the lenalidomide-based counterpart (Le-P) (25.1 nM), indicating a nearly five-fold increase in potency.[1] Furthermore, F-P achieved a greater maximal degradation (Dmax) of over 95%, similar to the pomalidomide-based PROTAC (Po-P) and superior to the approximately 80% degradation observed with Le-P.[1] These findings underscore the potential of the 6-fluoro modification on lenalidomide to enhance the degradation efficiency of PROTACs.
The General Mechanism of Lenalidomide-Based PROTACs
Lenalidomide and its derivatives function by redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[4] In the context of a PROTAC, the lenalidomide moiety serves as the anchor to this E3 ligase. The other end of the PROTAC molecule contains a "warhead" that binds to the target protein. This dual binding brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of action for a lenalidomide-based PROTAC.
Experimental Protocols
The following is a summary of the key experimental protocols utilized to generate the comparative degradation data.
Cell Culture and Treatment
-
Cell Line: MM1.S multiple myeloma cells were used for the degradation assays.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Cells were seeded at an appropriate density and treated with varying concentrations of the PROTACs (F-P, Le-P, Po-P) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
Western Blotting for Protein Degradation Analysis
This widely used technique allows for the quantification of target protein levels following PROTAC treatment.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the target protein levels were normalized to the loading control.
-
Data Analysis: The percentage of protein degradation was calculated relative to the vehicle-treated control. Dose-response curves were generated to determine the DC50 and Dmax values.
Caption: Workflow for assessing protein degradation via Western Blot.
Conclusion
The incorporation of a fluorine atom at the 6-position of the lenalidomide moiety in PROTAC design represents a promising strategy for enhancing degradation potency. The experimental evidence clearly indicates that a 6-fluoro-lenalidomide-based PROTAC can achieve superior degradation of BET proteins compared to its non-fluorinated lenalidomide counterpart. This guide provides a concise overview of the comparative data and the fundamental experimental procedures, offering a valuable resource for researchers dedicated to the optimization of next-generation targeted protein degraders. The continued exploration of such subtle yet impactful chemical modifications will undoubtedly pave the way for the development of more effective and potent PROTAC-based therapeutics.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lenalidomide-6-F
Lenalidomide-6-F is a derivative of Lenalidomide, a cytotoxic agent that requires careful handling to minimize exposure risks for laboratory personnel. This guide provides essential procedural information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Double gloves (chemotherapy-rated) | ASTM D6978 (or equivalent) |
| Eye/Face Protection | Safety glasses with side shields or goggles | Conforming to EN 166 (EU) or NIOSH (US) approved[1] |
| Skin and Body Protection | Disposable, solid-front, back-closure gown | Impervious material |
| Shoe covers | --- | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling powders or creating aerosols |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above before handling the compound.
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If creating a solution, add the solvent slowly to the solid to minimize splashing.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
For small spills, use a chemotherapy spill kit to clean the area, following the kit's instructions.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
1. Waste Segregation:
-
All contaminated materials, including gloves, gowns, shoe covers, absorbent pads, and any unused compound, must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[4]
2. Disposal of Sharps:
-
Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.
3. Final Disposal:
-
The sealed cytotoxic waste containers should be collected and disposed of by a licensed hazardous waste management company.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
